molecular formula C33H24O10 B15589318 Imbricataflavone A

Imbricataflavone A

Cat. No.: B15589318
M. Wt: 580.5 g/mol
InChI Key: NLSFVXZLJDUWJG-UHFFFAOYSA-N
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Description

Robustaflavone 7,4',7''-trimethyl ether is a biflavonoid that is the 7,4',7''-trimethyl ether derivative of robustaflavone. Isolated from Selaginella doederleinii, it exhibits cytotoxic activity against human cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is a biflavonoid, a hydroxyflavone, a methoxyflavone and a ring assembly. It is functionally related to a robustaflavone.
Robustaflavone 7,4',7''-trimethyl ether has been reported in Selaginella doederleinii with data available.

Properties

Molecular Formula

C33H24O10

Molecular Weight

580.5 g/mol

IUPAC Name

5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C33H24O10/c1-39-19-11-21(35)31-22(36)13-26(43-28(31)12-19)17-6-9-24(40-2)20(10-17)30-27(41-3)15-29-32(33(30)38)23(37)14-25(42-29)16-4-7-18(34)8-5-16/h4-15,34-35,38H,1-3H3

InChI Key

NLSFVXZLJDUWJG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Isolating Imbricataflavone A from Annona muricata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the isolation of Imbricataflavone A, a biflavonoid with potential therapeutic applications, from natural sources. While this document focuses on its putative presence in Annona muricata (soursop), a plant known for its rich phytochemical profile, a detailed protocol from a related plant source is presented as a representative methodology due to the current absence of a specific published protocol for its isolation from A. muricata. This guide is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this promising bioactive compound.

Annona muricata has been traditionally used in various cultures for its medicinal properties. Modern scientific investigations have revealed the presence of a diverse array of bioactive compounds, including acetogenins, alkaloids, and flavonoids, which contribute to its pharmacological effects. Among these, biflavonoids like this compound are of increasing interest due to their potential anti-inflammatory and cytotoxic activities.

Experimental Protocols

The following sections detail a representative protocol for the isolation and characterization of this compound, adapted from methodologies used for the isolation of similar biflavonoids from other plant sources.

Plant Material and Extraction

A multi-step solvent extraction process is employed to obtain a crude extract enriched with biflavonoids.

Protocol:

  • Plant Material Preparation: Air-dried and powdered leaves of the plant material are used for extraction.

  • Solvent Extraction:

    • The powdered leaves are subjected to sequential extraction with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and finally methanol (B129727). This process helps to remove unwanted compounds and enrich the target biflavonoids in the methanolic extract.

    • Each extraction is performed at room temperature with continuous stirring for a specified duration to ensure maximum yield.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Extraction_Workflow Plant_Material Powdered Annona muricata Leaves Hexane_Extraction n-Hexane Extraction Plant_Material->Hexane_Extraction Ethyl_Acetate_Extraction Ethyl Acetate Extraction Hexane_Extraction->Ethyl_Acetate_Extraction Residue Methanol_Extraction Methanol Extraction Ethyl_Acetate_Extraction->Methanol_Extraction Residue Concentration Concentration (Rotary Evaporator) Methanol_Extraction->Concentration Filtrate Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract

Figure 1: Extraction Workflow for Biflavonoids.
Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

  • Column Chromatography (Silica Gel):

    • The crude methanolic extract is adsorbed onto silica (B1680970) gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, with increasing polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target biflavonoid.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound are further purified using a Sephadex LH-20 column, eluting with methanol. This step is effective in separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water. This yields the pure this compound.

Purification_Workflow Crude_Extract Crude Methanolic Extract Silica_Gel_CC Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Crude_Extract->Silica_Gel_CC TLC_Monitoring TLC Monitoring Silica_Gel_CC->TLC_Monitoring Enriched_Fractions This compound-Enriched Fractions TLC_Monitoring->Enriched_Fractions Sephadex_CC Sephadex LH-20 Column Chromatography (Methanol) Enriched_Fractions->Sephadex_CC Further_Purified_Fractions Further Purified Fractions Sephadex_CC->Further_Purified_Fractions Prep_HPLC Preparative HPLC (C18, Methanol-Water Gradient) Further_Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Figure 2: Chromatographic Purification Workflow.
Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C-NMR: Provides information about the carbon skeleton of the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the final structure.

Quantitative Data

The following table summarizes the key quantitative data for the characterization of this compound.

ParameterValue
Molecular Formula C₃₀H₁₈O₁₀
Molecular Weight 538.46 g/mol
¹H-NMR (DMSO-d₆, δ ppm) Characteristic signals for aromatic protons and hydroxyl groups of the biflavonoid structure.
¹³C-NMR (DMSO-d₆, δ ppm) Characteristic signals for carbonyl carbons, oxygenated aromatic carbons, and quaternary carbons.
Mass Spectrometry (m/z) [M+H]⁺ peak corresponding to the molecular weight.

(Note: Specific chemical shift values from NMR spectra would be inserted here based on actual experimental data.)

Biological Activity and Signaling Pathways

Biflavonoids, including those structurally related to this compound, have demonstrated significant anti-inflammatory and cytotoxic activities. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of biflavonoids are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. This is achieved by targeting key signaling pathways such as:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Biflavonoids can inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of genes involved in inflammation, including cytokines and chemokines.[1][2]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Biflavonoids can modulate the MAPK signaling cascade, particularly the ERK1/2 pathway, which is involved in the production of inflammatory mediators.[3]

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response Stimulus Inflammatory Stimulus MAPK MAPK (ERK1/2) Stimulus->MAPK NFkB NF-κB Stimulus->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, IL-6, TNF-α) MAPK->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators ImbricataflavoneA This compound ImbricataflavoneA->MAPK Inhibits ImbricataflavoneA->NFkB Inhibits

Figure 3: Anti-inflammatory Signaling Pathways.
Cytotoxic Activity

The cytotoxic effects of biflavonoids against cancer cells are often mediated by the induction of apoptosis (programmed cell death). Key signaling pathways involved include:

  • Bcl-2 Family Proteins: Biflavonoids can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the intrinsic apoptotic pathway.[4]

  • Caspase Cascade: The activation of the Bcl-2 pathway subsequently triggers a cascade of caspases, which are proteases that execute the apoptotic process.[4]

Cytotoxic_Pathway cluster_0 Apoptosis Regulation cluster_1 Execution Phase ImbricataflavoneA This compound Bax Bax (Pro-apoptotic) ImbricataflavoneA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) ImbricataflavoneA->Bcl2 Downregulates Caspase_Cascade Caspase Cascade Bax->Caspase_Cascade Bcl2->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Characterization of Imbricataflavone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricataflavone A is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the structural characterization of this compound, isolated from Selaginella imbricata. The document details the experimental protocols for its isolation and purification, and presents a thorough analysis of its structure using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of key experimental workflows to aid in the understanding of the characterization process.

Introduction

Biflavonoids are a significant class of plant secondary metabolites formed by the dimerization of flavonoid units. They have garnered considerable interest in the scientific community due to their wide range of pharmacological properties. This compound, a specific biflavonoid isolated from the plant Selaginella imbricata, has been a subject of phytochemical investigation. The precise structural elucidation of such natural products is a critical step in understanding their structure-activity relationships and exploring their potential for therapeutic applications. This guide serves as a detailed technical resource on the structural characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source, Selaginella imbricata, involves a multi-step extraction and chromatographic purification process.

Experimental Protocol: Isolation and Purification
  • Plant Material Collection and Preparation: The aerial parts of Selaginella imbricata are collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their solubility.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography over a silica (B1680970) gel stationary phase.

  • Gradient Elution: The column is eluted with a gradient solvent system, commonly a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20 to yield the pure compound.

Diagram: Experimental Workflow for Isolation

G plant_material Dried, powdered Selaginella imbricata extraction Extraction with 95% Ethanol plant_material->extraction partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography gradient_elution Gradient Elution (Chloroform-Methanol) column_chromatography->gradient_elution purification Further Purification (Silica Gel, Sephadex LH-20) gradient_elution->purification imbricataflavone_a Pure this compound purification->imbricataflavone_a G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation HRMS High-Resolution Mass Spectrometry mol_formula Determine Molecular Formula HRMS->mol_formula NMR_1D 1D NMR (¹H, ¹³C) proton_carbon_env Identify Proton and Carbon Environments NMR_1D->proton_carbon_env NMR_2D 2D NMR (COSY, HSQC, HMBC) connectivity Establish H-H and C-H Connectivity NMR_2D->connectivity long_range Determine Long-Range C-H Correlations NMR_2D->long_range structure Propose this compound Structure mol_formula->structure proton_carbon_env->structure connectivity->structure long_range->structure

The Imbricataflavone A Biosynthetic Pathway: A Technical Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricataflavone A, a member of the biflavonoid class of natural products, has garnered significant interest within the scientific community due to its potential therapeutic applications. Structurally, it is a dimer of the flavone (B191248) apigenin (B1666066), linked by a C-C bond. The elucidation of its biosynthetic pathway is crucial for understanding its production in nature and for developing biotechnological methods for its synthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the experimental methodologies employed in its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general flavonoid biosynthetic pathway to produce apigenin monomers, which then undergo an oxidative coupling reaction to form the final biflavonoid structure.

Phenylpropanoid Pathway and Flavonoid Precursor Synthesis

The journey to this compound begins with the essential amino acid L-phenylalanine. Through a series of enzymatic reactions known as the phenylpropanoid pathway, L-phenylalanine is converted to 4-coumaroyl-CoA. This initial phase involves the following key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce 4-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Chalcone (B49325) and Flavanone Formation

The activated precursor, 4-coumaroyl-CoA, enters the flavonoid-specific pathway. Here, Chalcone Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin.

Apigenin Synthesis

Naringenin serves as a crucial intermediate. The formation of the flavone apigenin from naringenin is catalyzed by Flavone Synthase (FNS) . There are two main types of FNS enzymes known:

  • FNS I: A soluble, 2-oxoglutarate-dependent dioxygenase.

  • FNS II: A membrane-bound cytochrome P450 monooxygenase.

Both enzymes introduce a double bond into the C-ring of naringenin to yield apigenin.

Oxidative Coupling to this compound

The final and defining step in the biosynthesis of this compound is the dimerization of two apigenin molecules. This is proposed to be an oxidative coupling reaction, catalyzed by a specific cytochrome P450 monooxygenase , which can be tentatively named "this compound synthase". This enzyme facilitates the formation of a C-C bond between the C3' position of one apigenin molecule and the C8" position of a second apigenin molecule. While the exact mechanism is a subject of ongoing research, it is hypothesized to involve the generation of radical intermediates that then couple to form the biflavonoid.

Quantitative Data

Quantitative data for the specific enzymes and intermediates in the this compound pathway are not yet extensively documented in the literature. However, representative data from related flavonoid and biflavonoid biosynthetic pathways can provide valuable context.

ParameterEnzyme/IntermediateTypical Value RangeSource Organism (Example)
Enzyme Kinetics
KmChalcone Synthase (CHS)1-10 µM (for 4-coumaroyl-CoA)Petroselinum crispum
kcatChalcone Synthase (CHS)1-5 s-1Petroselinum crispum
KmFlavone Synthase I (FNS I)10-50 µM (for naringenin)Apium graveolens
kcatFlavone Synthase I (FNS I)0.1-1 s-1Apium graveolens
Precursor/Product Levels
ApigeninIntracellular Concentration10-100 µg/g fresh weightChamaemelum nobile
AmentoflavoneTissue Content0.1-2 mg/g dry weightSelaginella doederleinii

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques.

Protocol 1: Enzyme Activity Assays

Objective: To detect and characterize the activity of key enzymes in the pathway, particularly the putative this compound synthase.

Methodology:

  • Protein Extraction:

    • Homogenize fresh plant tissue (e.g., young leaves of a plant known to produce this compound) in an appropriate extraction buffer containing protease inhibitors.

    • For cytochrome P450 enzymes, prepare a microsomal fraction by differential centrifugation of the crude protein extract.

  • Enzyme Assay:

    • Set up a reaction mixture containing the protein extract (or microsomal fraction), the substrate (e.g., apigenin for this compound synthase), and necessary co-factors (e.g., NADPH and O2 for cytochrome P450s).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the product from the reaction mixture.

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product (this compound). Compare the retention time and mass spectrum with an authentic standard.

Protocol 2: Gene Identification and Functional Characterization

Objective: To identify the gene encoding the key enzyme (e.g., this compound synthase) and confirm its function.

Methodology:

  • Transcriptome Analysis:

    • Extract RNA from tissues actively producing this compound.

    • Perform RNA sequencing (RNA-Seq) to obtain the transcriptome.

    • Identify candidate genes encoding cytochrome P450s that are highly expressed in these tissues.

  • Gene Cloning and Heterologous Expression:

    • Clone the full-length cDNA of the candidate gene into an expression vector (e.g., for yeast or E. coli).

    • Transform the expression vector into a suitable host organism.

    • Induce the expression of the recombinant protein.

  • In Vitro and In Vivo Functional Assays:

    • Perform enzyme assays using the purified recombinant protein or cell-free extracts from the expression host, as described in Protocol 1.

    • For in vivo assays, feed the precursor (apigenin) to the engineered microbial culture and analyze the culture medium for the production of this compound.

Visualizations

Biosynthetic Pathway of this compound

ImbricataflavoneA_Biosynthesis L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric 4-Coumaric Acid Cinnamic->p_Coumaric C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin1 Apigenin Naringenin->Apigenin1 FNS Apigenin2 Apigenin Naringenin->Apigenin2 FNS ImbricataflavoneA This compound Apigenin1->ImbricataflavoneA CYP450 (this compound synthase) Apigenin2->ImbricataflavoneA

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow Start Plant Material (this compound producer) Metabolite_Analysis Metabolite Profiling (LC-MS) Start->Metabolite_Analysis Transcriptome_Analysis Transcriptome Analysis (RNA-Seq) Start->Transcriptome_Analysis Enzyme_Assay Enzyme Activity Assays (in vitro / in vivo) Metabolite_Analysis->Enzyme_Assay Substrate Identification Candidate_Genes Candidate Gene Identification (e.g., CYP450s) Transcriptome_Analysis->Candidate_Genes Gene_Cloning Gene Cloning & Heterologous Expression Candidate_Genes->Gene_Cloning Gene_Cloning->Enzyme_Assay Structure_Elucidation Product Structure Elucidation (NMR, MS) Enzyme_Assay->Structure_Elucidation Pathway_Confirmation Pathway Confirmation Structure_Elucidation->Pathway_Confirmation

Imbricataflavone A: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricataflavone A, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its anticancer, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details the experimental methodologies used to elucidate these activities, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Biological Activities

This compound, primarily isolated from plants of the Selaginella genus, such as Selaginella doederleinii, has demonstrated a range of biological effects.[1][2] Biflavonoids from these plants are recognized for their potential in modulating various cellular processes.

Anticancer Activity

This compound and related biflavonoids have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity of this compound and Related Biflavonoids

Compound/ExtractCell Line(s)IC50 Value(s)Reference(s)
Biflavonoids from Selaginella doederleiniiNon-Small Cell Lung Cancer (NSCLC)2.3–8.4 μM[3][4]
Robustaflavone 7,4',7''-trimethyl etherHCT, NCI-H358, K562Not specified[5]
2,2'',3,3''-tetrahydrorobustaflavone 7,4',7''-trimethyl etherHCT, NCI-H358, K562Not specified[5]
Apigenin-(3′,8″)-chrysinNCI-H460, A549, K5628.17 to 18.66 μM[4]
(2S)-2,3-Dihydroametoflavone 5,4′-dimethyl etherA549, MCF-7, SMMC-77216.35 to 10.18 μM[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (usually 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway: Apoptosis Induction

This compound's cytotoxic effects are often linked to the induction of apoptosis through the modulation of key signaling pathways, including the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Genes mTOR->Cell_Survival Promotes Transcription ImbricataflavoneA This compound ImbricataflavoneA->PI3K Inhibits ImbricataflavoneA->pAkt Inhibits

Figure 1: this compound's inhibition of the PI3K/Akt signaling pathway.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Quantitative Data: Inhibition of Nitric Oxide Production

CompoundCell LineIC50 Value (NO Inhibition)Reference(s)
Amentoflavone (related biflavonoid)RAW 264.7Concentration-dependent inhibition[7]
2',3',5,7-tetrahydroxyflavoneRAW 264.719.7 µM[8]
LuteolinRAW 264.717.1 µM[8]

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

The inhibitory effect of this compound on nitric oxide production is typically evaluated in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[9]

  • Cell Culture and Stimulation: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours to allow for the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture medium.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of the Griess reagent in a new 96-well plate.

  • Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells to those in the LPS-stimulated control wells.

Signaling Pathways: NF-κB and MAPK Inhibition

This compound's anti-inflammatory effects are mediated by its ability to suppress the activation of the NF-κB and MAPK signaling pathways.[10]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation & Translocation p_IkBa->IkBa Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) p_NFkB->Pro_inflammatory_Genes Induces p_MAPK p-MAPK MAPK->p_MAPK Phosphorylation p_MAPK->p_NFkB Activates ImbricataflavoneA This compound ImbricataflavoneA->IKK Inhibits ImbricataflavoneA->MAPK Inhibits

Figure 2: this compound's inhibition of NF-κB and MAPK signaling pathways.

Antioxidant Activity

This compound demonstrates notable antioxidant properties by scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases.

Quantitative Data: DPPH Radical Scavenging Activity

CompoundIC50 Value (DPPH Assay)Reference(s)
Ethyl acetate (B1210297) fraction of Ulmus pumila L.5.6 μg/mL[9]
3,7-Dihydroxyflavone65 µM[11]
Ascorbic Acid (Standard)Typically 20-50 µM[11]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of this compound is frequently determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[11][12]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared to a concentration of, for example, 0.1 mM. This solution has a deep violet color.

  • Sample Preparation: this compound is dissolved in the same solvent as DPPH to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is mixed with various concentrations of the this compound solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow, resulting in a decrease in absorbance.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against the concentration of this compound.

Experimental Workflow: Antioxidant Activity Assessment

cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_Solution DPPH Solution (Violet) Reaction_Mixture Mix & Incubate (in dark) DPPH_Solution->Reaction_Mixture ImbricataflavoneA_Solution This compound Solution (Colorless) ImbricataflavoneA_Solution->Reaction_Mixture Spectrophotometer Measure Absorbance at 517 nm Reaction_Mixture->Spectrophotometer Color changes to yellow Calculation Calculate % Scavenging Spectrophotometer->Calculation IC50 Determine IC50 Calculation->IC50

Figure 3: Workflow for determining antioxidant activity using the DPPH assay.

Conclusion and Future Directions

This compound exhibits a compelling profile of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects. The data and protocols summarized in this guide underscore its potential as a lead compound for the development of novel therapeutics. Future research should focus on in-depth mechanistic studies to fully elucidate its molecular targets, as well as preclinical and clinical investigations to evaluate its safety and efficacy in various disease models. Further exploration of its structure-activity relationships could also pave the way for the synthesis of even more potent and selective analogs.

References

Unveiling Imbricataflavone A: A Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricataflavone A, a naturally occurring biflavonoid, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

Contrary to what its name might suggest, this compound has been definitively isolated from the plant species Podocarpus imbricatus. This finding is a crucial distinction for researchers seeking to source this compound from its natural matrix.

Podocarpus imbricatus, a member of the Podocarpaceae family, is a coniferous tree found in various regions. Chemical investigations of this plant have led to the identification and characterization of this compound, along with other related biflavonoids.

Abundance of this compound

Currently, there is limited publicly available quantitative data on the specific abundance of this compound in Podocarpus imbricatus. The initial isolation studies focused on the structural elucidation of the compound, and detailed quantitative analyses are not extensively reported in the accessible literature. The yield of biflavonoids from plant material is typically in the range of milligrams per kilogram of dried plant material, but specific values for this compound require further investigation.

Table 1: Quantitative Data on this compound

Plant SourcePlant PartMethod of QuantificationAbundance (mg/kg dry weight)Reference
Podocarpus imbricatusLeaves and BarkNot Specified in AbstractData Not Available in Abstract[1]

Further research is required to populate this table with precise quantitative data.

Experimental Protocols

The following sections detail the general methodologies for the extraction and isolation of biflavonoids, including this compound, from plant sources like Podocarpus imbricatus. These protocols are based on standard practices in phytochemistry.

Extraction of Biflavonoids from Podocarpus imbricatus

A common approach for extracting biflavonoids from plant material involves solvent extraction.

Materials:

Procedure:

  • The dried and powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically 95% ethanol or methanol, at room temperature.

  • The extraction is usually carried out by maceration or Soxhlet extraction over an extended period to ensure the complete percolation of the secondary metabolites.

  • The resulting crude extract is filtered to remove solid plant debris.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Isolation of this compound

The isolation of individual biflavonoids from the crude extract is a multi-step process involving various chromatographic techniques.

Materials:

  • Crude extract of Podocarpus imbricatus

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20 for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate (B1210297), methanol, chloroform)

  • Thin-Layer Chromatography (TLC) plates

  • Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

Procedure:

  • Solvent Partitioning: The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Biflavonoids are often enriched in the ethyl acetate fraction.

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound, this compound.

  • Gel Filtration Chromatography: Further purification of the fractions containing this compound can be achieved using gel filtration chromatography on a Sephadex LH-20 column, with methanol as the eluent.

  • Preparative HPLC (Optional): For final purification to obtain a high-purity compound, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient) can be employed.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Visualizations

Logical Relationship of this compound's Natural Source

Plantae Kingdom: Plantae Pinophyta Division: Pinophyta Plantae->Pinophyta Pinopsida Class: Pinopsida Pinophyta->Pinopsida Pinales Order: Pinales Pinopsida->Pinales Podocarpaceae Family: Podocarpaceae Pinales->Podocarpaceae Podocarpus Genus: Podocarpus Podocarpaceae->Podocarpus Podocarpus_imbricatus Species: Podocarpus imbricatus Podocarpus->Podocarpus_imbricatus Imbricataflavone_A Compound: this compound Podocarpus_imbricatus->Imbricataflavone_A Source of

Caption: Hierarchical classification of the natural source of this compound.

General Experimental Workflow for Isolation

start Dried Plant Material (Podocarpus imbricatus) extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Solvent Partitioning crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom sephadex_chrom Sephadex LH-20 Chromatography column_chrom->sephadex_chrom analysis TLC & HPLC Analysis sephadex_chrom->analysis pure_compound Pure this compound analysis->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Caption: A generalized workflow for the isolation of this compound.

References

Imbricataflavone A: A Technical Guide on its Discovery, Biological Potential, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricataflavone A, a naturally occurring biflavonoid, represents a class of compounds with significant therapeutic potential. First isolated in 1990, this molecule has garnered interest for its presumed biological activities, characteristic of the broader biflavonoid family. This technical guide provides a comprehensive overview of the discovery and historical context of this compound. Due to the limited specific data available for this compound, this document leverages information from closely related biflavonoids to discuss its potential biological activities, including antiviral, anti-inflammatory, and cytotoxic effects. Detailed experimental protocols for the isolation and evaluation of such compounds are presented, alongside a discussion of the common signaling pathways, such as NF-κB and MAPK, that are typically modulated by this class of molecules. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this compound and other related biflavonoids.

Discovery and Historical Context

This compound was first identified as a new natural product in 1990 by Gu Yun-long, Xu Ya-ming, Fang Sheng-ding, and He Qi-min.[1] It was isolated from the leaves and bark of Podocarpus imbricatus, a plant belonging to the Podocarpaceae family.[1] This discovery was part of a broader investigation into the chemical constituents of this plant species.[1] At the time of its discovery, this compound was characterized using spectral analysis and comparison of its physico-chemical data.[1]

Historically, the discovery of novel biflavonoids like this compound has been significant for the field of pharmacognosy and natural product chemistry. The structural complexity and diverse biological activities of biflavonoids have made them attractive candidates for drug discovery.

Chemical Structure

Potential Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are not extensively reported in publicly available literature, the broader class of biflavonoids has been shown to exhibit a range of promising pharmacological effects. The following table summarizes typical activity ranges for related biflavonoids, providing a potential framework for the anticipated activities of this compound.

Biological ActivityCompound ClassAssayCell Line/TargetIC50 / EC50 Range (µM)Reference
Antiviral BiflavonoidsCPE ReductionVarious Viruses1 - 50General Knowledge
Cytotoxicity BiflavonoidsMTT/MTS AssayVarious Cancer Cell Lines5 - 100General Knowledge
Anti-inflammatory BiflavonoidsNO InhibitionMacrophages (e.g., RAW 264.7)10 - 150General Knowledge

Note: The values presented in this table are representative of the biflavonoid class and are intended to provide a general indication of potential activity. Specific values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other biflavonoids.

Isolation and Purification of this compound (General Protocol)

A generalized protocol for the isolation of biflavonoids from plant material, based on common phytochemical techniques, is as follows:

  • Extraction: Dried and powdered plant material (leaves and bark of Podocarpus imbricatus) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and methanol.

  • Fractionation: The crude extracts are then fractionated using column chromatography over silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Purification: Fractions containing compounds of interest are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or other test compounds) and incubated for another 24-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The IC50 value for NO inhibition is then calculated.

Potential Signaling Pathways

Flavonoids and biflavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, based on related compounds, it is plausible that it may interact with the following key pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many biflavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Degradation Degradation IκBα->Degradation Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Biflavonoids can modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation/\nSurvival Cell Proliferation/ Survival Transcription Factors->Cell Proliferation/\nSurvival This compound This compound This compound->Raf Inhibits This compound->MEK Inhibits

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of a natural product like this compound.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Evaluation Biological Evaluation Phase Plant Material Collection Plant Material Collection Extraction & Fractionation Extraction & Fractionation Plant Material Collection->Extraction & Fractionation Isolation & Purification Isolation & Purification Extraction & Fractionation->Isolation & Purification Structure Elucidation Structure Elucidation Isolation & Purification->Structure Elucidation In vitro Bioassays In vitro Bioassays Structure Elucidation->In vitro Bioassays Cytotoxicity Assays Cytotoxicity Assays In vitro Bioassays->Cytotoxicity Assays Antiviral Assays Antiviral Assays In vitro Bioassays->Antiviral Assays Anti-inflammatory Assays Anti-inflammatory Assays In vitro Bioassays->Anti-inflammatory Assays Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Antiviral Assays->Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis

Caption: General workflow for natural product discovery and bioactivity screening.

Future Directions and Conclusion

This compound remains a molecule of significant interest, primarily due to the established therapeutic potential of the biflavonoid class of compounds. The lack of specific biological data for this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Comprehensive Biological Screening: A systematic evaluation of the antiviral, anti-inflammatory, cytotoxic, and other biological activities of purified this compound is warranted.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

  • In Vivo Studies: Following promising in vitro results, preclinical studies in animal models will be necessary to evaluate the efficacy and safety of this compound.

References

In Vitro Preliminary Studies of Biflavonoids from Selaginella Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Imbricataflavone A" is not found in the currently available scientific literature. It is likely a reference to a biflavonoid isolated from a plant of the Selaginella genus, possibly Selaginella imbricata. This guide therefore focuses on the well-documented in vitro biological activities of representative biflavonoids isolated from various Selaginella species, which are of significant interest to researchers in drug discovery.

This technical guide provides a comprehensive overview of the preliminary in vitro studies on biflavonoids isolated from Selaginella species, with a focus on their anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals.

In Vitro Anticancer Activity

Biflavonoids from Selaginella have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.

Quantitative Data: Cytotoxicity of Selaginella Biflavonoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative biflavonoids from Selaginella species against different cancer cell lines.

BiflavonoidCell LineCancer TypeIC50 (µM)Reference
Amentoflavone MCF-7Breast CancerNot explicitly stated, but apoptosis induced.[1]
Robustaflavone (B1679496) MCF-7Breast Cancer6.9[2]
Unidentified Biflavonoids (1-5) A549Non-Small Cell Lung Cancer2.3 - 7.9[3][4]
Unidentified Biflavonoids (1-5) H1299Non-Small Cell Lung Cancer4.0 - 8.4[3][4]
Delicaflavone A549Non-Small Cell Lung CancerNot explicitly stated, but inhibits proliferation.[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Selaginella biflavonoid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the Selaginella biflavonoid for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Biflavonoid A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Remove Medium, Add DMSO E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow.
Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies suggest that biflavonoids from Selaginella exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7][8] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[6][8] Amentoflavone, for instance, has been shown to mediate its anti-cancer activity through this pathway.[7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Biflavonoid Selaginella Biflavonoid Biflavonoid->PI3K inhibits Biflavonoid->Akt inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by Selaginella biflavonoids.

In Vitro Anti-inflammatory Activity

Biflavonoids from Selaginella also exhibit potent anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).

Quantitative Data: Inhibition of Nitric Oxide Production

The following table shows the effect of robustaflavone on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundConcentrationNO Production InhibitionReference
Robustaflavone 1 - 10 µMConcentration-dependent reduction[9]
Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a common method for measuring nitrite (B80452) concentration, an indicator of NO production by cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Selaginella biflavonoid stock solution (in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Selaginella biflavonoid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10 minutes at room temperature.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[10]

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Griess_Assay_Workflow A Seed RAW 264.7 Cells B Pre-treat with Biflavonoid A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Measure Absorbance (540nm) E->F G Calculate NO Inhibition F->G

Griess Assay Experimental Workflow.
Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of Selaginella biflavonoids are often mediated through the inhibition of the NF-κB signaling pathway.[11][12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[13] Biflavonoids can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus.[11][12]

References

Methodological & Application

Cell-based Assay Development for Imbricataflavone A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricataflavone A is a flavonoid, a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] These properties make this compound a compound of interest for further investigation and potential drug development. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the bioactivity of this compound. The assays described herein are designed to assess its cytotoxic, anti-inflammatory, and antioxidant properties.

Data Presentation

The following tables present hypothetical quantitative data for this compound to illustrate how experimental results can be structured for clear comparison. Note: These values are for illustrative purposes only and are not derived from actual experimental data for this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer25.5
A549Lung Cancer42.1
HeLaCervical Cancer33.8
HepG2Liver Cancer55.2

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7Nitrite Concentration15.8

Table 3: Antioxidant Activity of this compound

AssayCell LineParameter MeasuredQuercetin Equivalents (QE) µmol/100 µmol
Cellular Antioxidant Activity (CAA)HepG2DCF Fluorescence85.3

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions add_compound Add compound to cells prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance NO_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_assay Griess Assay seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate for 10-15 min add_griess->incubate_griess read_absorbance Read absorbance at 540 nm incubate_griess->read_absorbance NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases IkB_p p-IκB (degradation) IkB_NFkB->IkB_p ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds to Transcription Transcription of Pro-inflammatory Genes (e.g., iNOS, TNF-α, IL-6) DNA->Transcription LPS LPS LPS->TLR4 ImbricataflavoneA This compound ImbricataflavoneA->IKK inhibits MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor ImbricataflavoneA This compound ImbricataflavoneA->Raf inhibits ImbricataflavoneA->MEK inhibits

References

Application Notes and Protocols for In Vivo Experimental Design: Imbricataflavone A Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricataflavone A is a novel flavonoid compound that has demonstrated promising bioactive potential in preliminary in vitro screenings. As a member of the flavonoid family, it is hypothesized to possess significant anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound to substantiate its therapeutic potential and elucidate its mechanisms of action. Robust preclinical in vivo testing is crucial for assessing the efficacy, safety, and pharmacokinetics of new chemical entities like this compound.[4]

I. Anti-inflammatory Activity Evaluation

A. Rationale and Experimental Design

Chronic inflammation is a key pathological feature of numerous diseases. Flavonoids have been shown to exert anti-inflammatory effects by modulating pro-inflammatory mediators.[2][5] The TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear edema model is a standard and reliable method for screening potential anti-inflammatory agents.[5][6]

B. Experimental Workflow

experimental_workflow_inflammation cluster_setup Animal Grouping and Acclimatization cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis A Acclimatization (1 week) B Randomization into Groups (n=8 per group) A->B C Topical Application: - Vehicle - this compound (0.5, 1, 2 mg/ear) - Indomethacin (B1671933) (Positive Control) B->C D Induction of Edema: Topical TPA Application C->D E Measurement of Ear Thickness and Weight D->E F Histopathological Examination E->F G Biochemical Assays: MPO, Cytokines (TNF-α, IL-6) F->G

Figure 1: Experimental workflow for TPA-induced ear edema model.
C. Detailed Protocol

  • Animal Model: Male Swiss mice (20-25 g) are used. Animals are acclimatized for one week with free access to standard chow and water.[7]

  • Grouping:

    • Group 1: Vehicle control (Acetone)

    • Group 2: TPA + Vehicle

    • Group 3-5: TPA + this compound (0.5, 1, and 2 mg/ear)

    • Group 6: TPA + Indomethacin (positive control, 1 mg/ear)

  • Procedure:

    • Thirty minutes after topical application of this compound, vehicle, or indomethacin to the inner and outer surfaces of the right ear, 20 µL of TPA solution (2.5 µg/µL in acetone) is applied to the same ear.

    • The left ear serves as an untreated control.

    • After 6 hours, mice are euthanized, and a 6 mm biopsy is taken from both ears.

  • Endpoint Analysis:

    • Edema Assessment: The weight of the ear punch is measured. The difference in weight between the right and left ear punches is calculated as the edema level.

    • Histopathology: Ear tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in the ear tissue homogenate.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the ear tissue homogenate are quantified using ELISA kits.

D. Data Presentation
GroupTreatmentDose (mg/ear)Ear Edema (mg)MPO Activity (U/mg tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
1Vehicle-
2TPA + Vehicle-
3TPA + this compound0.5
4TPA + this compound1
5TPA + this compound2
6TPA + Indomethacin1

II. Antioxidant Activity Evaluation

A. Rationale and Experimental Design

Oxidative stress is implicated in the pathogenesis of various diseases. Flavonoids are known for their ability to scavenge free radicals and enhance endogenous antioxidant defenses.[8][9] The carbon tetrachloride (CCl4)-induced hepatotoxicity model is a widely used in vivo model to assess the antioxidant and hepatoprotective effects of compounds.[10][11]

B. Signaling Pathway

signaling_pathway_antioxidant cluster_stress Oxidative Stress Induction cluster_damage Cellular Damage cluster_defense Antioxidant Defense Mechanism CCl4 CCl4 ROS Reactive Oxygen Species (ROS) CCl4->ROS Metabolism by CYP2E1 Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Hepatotoxicity Hepatotoxicity Lipid_Peroxidation->Hepatotoxicity Protein_Oxidation->Hepatotoxicity DNA_Damage->Hepatotoxicity Imbricataflavone_A This compound Imbricataflavone_A->ROS Scavenging SOD Superoxide Dismutase (SOD) Imbricataflavone_A->SOD Upregulation CAT Catalase (CAT) Imbricataflavone_A->CAT Upregulation GSH Glutathione (B108866) (GSH) Imbricataflavone_A->GSH Upregulation SOD->ROS Neutralization CAT->ROS Neutralization GSH->ROS Neutralization

Figure 2: Antioxidant defense against CCl4-induced hepatotoxicity.
C. Detailed Protocol

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Grouping:

    • Group 1: Normal control (Olive oil)

    • Group 2: CCl4 control (CCl4 in olive oil)

    • Group 3-5: this compound (50, 100, 200 mg/kg, p.o.) + CCl4

    • Group 6: Silymarin (B1681676) (positive control, 100 mg/kg, p.o.) + CCl4

  • Procedure:

    • This compound or silymarin is administered orally for 7 days.

    • On day 7, a single dose of CCl4 (1:1 in olive oil, 2 mL/kg, i.p.) is administered 1 hour after the final dose of the test compound.

    • Twenty-four hours after CCl4 administration, animals are sacrificed, and blood and liver samples are collected.

  • Endpoint Analysis:

    • Serum Biochemical Parameters: Serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) are measured.

    • Liver Homogenate Analysis:

      • Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels.

      • Antioxidant enzyme activities (superoxide dismutase - SOD, catalase - CAT) and reduced glutathione (GSH) levels are determined.

    • Histopathology: Liver sections are stained with H&E to evaluate hepatocellular damage.

D. Data Presentation
GroupTreatmentDose (mg/kg)ALT (U/L)AST (U/L)MDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GSH (µg/mg protein)
1Normal Control-
2CCl4 Control-
3This compound + CCl450
4This compound + CCl4100
5This compound + CCl4200
6Silymarin + CCl4100

III. Anticancer Activity Evaluation

A. Rationale and Experimental Design

Many flavonoids exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth.[12][13] An in vivo xenograft model using human cancer cell lines in immunodeficient mice is a standard approach to evaluate the antitumor efficacy of a compound.[14] For this protocol, we will use a human breast cancer (MCF-7) xenograft model.

B. Experimental Workflow

experimental_workflow_cancer cluster_setup Tumor Implantation cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis A MCF-7 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth Monitoring B->C D Treatment Initiation (Tumor volume ~100-150 mm³) C->D E Daily Administration: - Vehicle - this compound (25, 50 mg/kg) - Doxorubicin (Positive Control) D->E F Tumor Volume and Body Weight Measurement E->F G Tumor Excision and Weight F->G H Immunohistochemistry (Ki-67, TUNEL) G->H I Western Blot Analysis (Apoptotic markers) H->I

Figure 3: Workflow for a human tumor xenograft model.
C. Detailed Protocol

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Inoculation: 5 x 10^6 MCF-7 cells in Matrigel are subcutaneously injected into the right flank of each mouse.

  • Grouping and Treatment:

    • When tumors reach a volume of 100-150 mm³, mice are randomized into groups (n=8).

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2-3: this compound (25 and 50 mg/kg, p.o., daily)

    • Group 4: Doxorubicin (positive control, 2 mg/kg, i.p., twice a week)

    • Treatment continues for 21-28 days.

  • Endpoint Analysis:

    • Tumor Growth: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight is also monitored.

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

    • Immunohistochemistry (IHC): Tumor sections are stained for Ki-67 (proliferation marker) and subjected to TUNEL assay (apoptosis marker).

    • Western Blot: Tumor lysates are analyzed for the expression of key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3).

D. Data Presentation
GroupTreatmentDose (mg/kg)Final Tumor Volume (mm³)Tumor Weight (g)% Tumor Growth Inhibition
1Vehicle-0
2This compound25
3This compound50
4Doxorubicin2

IV. Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory, antioxidant, and anticancer potential. The successful execution of these studies will generate crucial data on the efficacy and mechanism of action of this compound, thereby supporting its further development as a potential therapeutic agent. Adherence to standardized protocols is essential for ensuring the reproducibility and reliability of the results.[4]

References

High-Throughput Screening of Imbricataflavone A Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricataflavone A is a naturally occurring biflavonoid compound that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it is anticipated to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The development of synthetic analogs of this compound offers the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. High-throughput screening (HTS) provides an efficient platform for the rapid evaluation of large libraries of these analogs to identify lead compounds for further drug development.

These application notes provide detailed protocols and guidelines for establishing robust HTS assays to screen this compound analogs for their biological activities. The focus is on three key therapeutic areas: antioxidant, anti-inflammatory, and anticancer activities.

Relevant Signaling Pathways

The biological effects of flavonoids, including biflavonoids like this compound, are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for designing relevant screening assays and interpreting the results.

Antioxidant Signaling Pathway

Flavonoids can exert antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems. A key pathway involved is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for various antioxidant and detoxification enzymes.

Antioxidant_Pathway cluster_nucleus Nuclear Events ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 (degraded) Nrf2_Keap1->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Anti_Inflammatory_Pathway cluster_nucleus Nuclear Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Gene Expression Anticancer_Pathway Flavonoid This compound Analog Bax Bax (Pro-apoptotic) Flavonoid->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Flavonoid->Bcl2 Inhibition Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria Promotes release DPPH_Workflow Start Start Prepare_Samples Prepare this compound Analog Dilutions Start->Prepare_Samples Add_Samples Add Analogs and Controls to Microplate Prepare_Samples->Add_Samples Add_DPPH Add DPPH Solution to Microplate Add_DPPH->Add_Samples Incubate Incubate in the Dark (30 min, RT) Add_Samples->Incubate Read_Absorbance Read Absorbance at 517 nm Incubate->Read_Absorbance Calculate Calculate % Inhibition and IC50 Values Read_Absorbance->Calculate End End Calculate->End CAA_Workflow Start Start Seed_Cells Seed Cells (e.g., HepG2) in Microplate Start->Seed_Cells Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Add_Probe Add Fluorescent Probe (e.g., DCFH-DA) Incubate_Cells->Add_Probe Incubate_Probe Incubate (1 hour) Add_Probe->Incubate_Probe Wash_Cells Wash Cells Incubate_Probe->Wash_Cells Add_Compounds Add this compound Analogs Wash_Cells->Add_Compounds Add_ROS_Inducer Add ROS Inducer (e.g., AAPH) Add_Compounds->Add_ROS_Inducer Read_Fluorescence Read Fluorescence over Time Add_ROS_Inducer->Read_Fluorescence Calculate Calculate CAA Units Read_Fluorescence->Calculate End End Calculate->End NO_Inhibition_Workflow Start Start Seed_Macrophages Seed RAW 264.7 Macrophages in Microplate Start->Seed_Macrophages Incubate_Cells Incubate Overnight Seed_Macrophages->Incubate_Cells Pretreat_Compounds Pre-treat with this compound Analogs (1 hour) Incubate_Cells->Pretreat_Compounds Stimulate_LPS Stimulate with LPS Pretreat_Compounds->Stimulate_LPS Incubate_24h Incubate for 24 hours Stimulate_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Read_Absorbance Read Absorbance at 540 nm Griess_Assay->Read_Absorbance Calculate Calculate % NO Inhibition and IC50 Values Read_Absorbance->Calculate End End Calculate->End MTT_Workflow Start Start Seed_Cancer_Cells Seed Cancer Cells (e.g., MCF-7, A549) in Microplate Start->Seed_Cancer_Cells Incubate_Cells Incubate Overnight Seed_Cancer_Cells->Incubate_Cells Treat_Compounds Treat with this compound Analogs Incubate_Cells->Treat_Compounds Incubate_48h Incubate for 48 hours Treat_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate Calculate % Cell Viability and IC50 Values Read_Absorbance->Calculate End End Calculate->End Caspase_Glo_Workflow Start Start Seed_Cancer_Cells Seed Cancer Cells in Microplate Start->Seed_Cancer_Cells Incubate_Cells Incubate Overnight Seed_Cancer_Cells->Incubate_Cells Treat_Compounds Treat with this compound Analogs Incubate_Cells->Treat_Compounds Incubate_24h Incubate for 24 hours Treat_Compounds->Incubate_24h Add_Caspase_Glo_Reagent Add Caspase-Glo® 3/7 Reagent Incubate_24h->Add_Caspase_Glo_Reagent Incubate_1h Incubate for 1 hour Add_Caspase_Glo_Reagent->Incubate_1h Read_Luminescence Read Luminescence Incubate_1h->Read_Luminescence Calculate Calculate Fold Change in Caspase Activity Read_Luminescence->Calculate End End Calculate->End

Application Notes and Protocols for the Analytical Identification of Imbricataflavone A Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricataflavone A, a biflavonoid of significant interest, undergoes extensive metabolism in vivo, which critically influences its bioavailability, efficacy, and potential toxicity. Understanding the metabolic fate of this compound is paramount for its development as a therapeutic agent. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using advanced analytical techniques. Due to the limited availability of direct metabolism studies on this compound, the following protocols and data are based on studies of a structurally similar biflavonoid, amentoflavone (B1664850), which serves as a predictive model for the metabolic pathways of this compound.[1][2] The primary analytical techniques covered are Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) for metabolite profiling and identification, alongside Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Analytical Techniques for Metabolite Identification

The identification of this compound metabolites requires a combination of high-resolution separation and sensitive detection methods. LC-MS/MS is the cornerstone for initial metabolite screening and identification, while NMR is invaluable for definitive structural confirmation of novel or significant metabolites.

In Vitro Metabolism using Liver Microsomes

Objective: To generate and identify phase I and phase II metabolites of this compound in a controlled in vitro environment.

Materials:

  • This compound

  • Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

Protocol for Incubation and Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in DMSO.

  • In a microcentrifuge tube, combine 50 µL of liver microsomes (20 mg/mL), 930 µL of 0.1 M phosphate buffer (pH 7.4), and 10 µL of this compound stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the phase I reaction by adding 10 µL of the NADPH regenerating system.

  • For phase II metabolism, after 30 minutes of phase I incubation, add 10 µL of UDPGA (for glucuronidation) and 10 µL of PAPS (for sulfation).

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Terminate the reaction by adding 1 mL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

UHPLC-Q-TOF-MS/MS Analysis

Objective: To separate, detect, and tentatively identify this compound and its metabolites.

Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5-95% B

    • 20-23 min: 95% B

    • 23-23.1 min: 95-5% B

    • 23.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Agilent 6545 Q-TOF MS or equivalent with a dual AJS ESI source

  • Ionization Mode: Positive and Negative

  • Gas Temperature: 320°C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psig

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 120 V

  • Skimmer Voltage: 65 V

  • Mass Range: m/z 100-1500

  • Acquisition Mode: Auto MS/MS

  • Collision Energy: 10, 20, 40 eV

Data Analysis:

Metabolites are identified by comparing the retention times and mass spectra of the samples with those of the parent drug. The elemental composition of parent and fragment ions is determined using the high-resolution mass data. Putative metabolite structures are proposed based on the mass shifts from the parent drug and the fragmentation patterns. Common metabolic transformations for flavonoids include hydroxylation (+16 Da), methylation (+14 Da), glucuronidation (+176 Da), and sulfation (+80 Da).[1][2]

Hypothetical Quantitative Data for this compound Metabolites

The following table summarizes hypothetical quantitative data for potential metabolites of this compound, based on the metabolic profile of amentoflavone.[1][2][3] The relative abundance is determined from the peak area in the extracted ion chromatogram.

Metabolite IDProposed TransformationMolecular Formula[M-H]⁻ (m/z)Retention Time (min)Relative Abundance (%) in Rat Liver Microsomes
M1MonohydroxylationC₃₀H₁₈O₁₁553.072512.515
M2DihydroxylationC₃₀H₁₈O₁₂569.067410.88
M3MonomethylationC₃₁H₂₀O₁₀551.093215.220
M4Monomethylation + MonohydroxylationC₃₁H₂₀O₁₁567.088113.712
M5GlucuronidationC₃₆H₂₆O₁₆713.11529.525
M6SulfationC₃₀H₁₈O₁₃S617.039811.310
M7Glucuronidation + SulfationC₃₆H₂₆O₁₉S793.07208.15
M8Internal HydrolysisC₁₅H₁₀O₅270.052818.13
M9HydrogenationC₃₀H₂₀O₁₀539.098414.52

Experimental Workflows and Signaling Pathways

Experimental Workflow for Metabolite Identification

experimental_workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Identification cluster_output Results ImbricataflavoneA This compound Incubation Incubation with Liver Microsomes ImbricataflavoneA->Incubation Extraction Metabolite Extraction Incubation->Extraction LCMS UHPLC-Q-TOF-MS/MS Extraction->LCMS DataProcessing Data Processing & Metabolite Profiling LCMS->DataProcessing StructureElucidation NMR Spectroscopy (for novel metabolites) DataProcessing->StructureElucidation MetaboliteID Identified Metabolites DataProcessing->MetaboliteID PathwayAnalysis Metabolic Pathway Analysis MetaboliteID->PathwayAnalysis

Caption: Workflow for in vitro metabolite identification of this compound.

Hypothetical Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation CYP450s methylation Methylation parent->methylation COMT hydrolysis Internal Hydrolysis parent->hydrolysis hydrogenation Hydrogenation parent->hydrogenation glucuronidation Glucuronidation parent->glucuronidation UGTs sulfation Sulfation parent->sulfation SULTs hydroxylation->glucuronidation UGTs hydroxylation->sulfation SULTs methylation->glucuronidation UGTs

Caption: Proposed metabolic pathways for this compound.

Representative Signaling Pathway Modulated by Biflavonoids

Biflavonoids, including amentoflavone, have been reported to modulate various signaling pathways involved in inflammation and cell proliferation.[4][5][6] A representative pathway is the NF-κB signaling cascade.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription ImbricataflavoneA This compound ImbricataflavoneA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The analytical framework presented provides a robust starting point for the comprehensive identification and characterization of this compound metabolites. By employing high-resolution LC-MS/MS for initial screening and NMR for structural confirmation, researchers can elucidate the metabolic fate of this promising biflavonoid. The provided protocols, while based on a surrogate compound, offer a detailed methodology that can be adapted for this compound. Further studies are warranted to generate specific quantitative data and confirm the precise metabolic pathways and signaling interactions of this compound to support its continued development as a therapeutic agent.

References

Application Notes and Protocols: Imbricataflavone A for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imbricataflavone A, a naturally occurring biflavonoid, has emerged as a compound of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. Flavonoids, a broad class of plant secondary metabolites, are known for their anti-cancer properties, and this compound is being investigated for its specific mechanisms of action.[1][2] These notes provide an overview of the application of this compound in cancer research, with a focus on its role in triggering apoptotic pathways. The provided protocols and data serve as a guide for researchers and drug development professionals investigating its therapeutic potential.

Data Presentation

The pro-apoptotic activity of various flavones has been documented across numerous cancer cell lines. While specific quantitative data for this compound is still emerging, the following table summarizes the effects of representative flavones, demonstrating their general potential to inhibit cancer cell growth and induce apoptosis.

FlavoneCancer Cell Line(s)IC50 Value(s)Key Apoptotic Effects
Apigenin Breast Cancer (Hs578T, MDA-MB-231, MCF-7)Not specifiedInduces cell cycle arrest and apoptosis.[3]
Luteolin Breast Cancer (Hs578T, MDA-MB-231, MCF-7)Not specifiedPotent inhibitor of cell proliferation, induces apoptosis.[3]
Kaempferol Ovarian Cancer (A2780/CP70, A2780wt, OVCAR-3)Not specifiedInduces intrinsic apoptosis via the mitochondrial pathway.[4]
Chrysin Cervical Cancer (HeLa)Not specifiedReduces cell viability and induces apoptosis through increased DNA fragmentation.[4]
Hesperetin Gastric CancerNot specifiedInduces expression of cytochrome c, APAF-1, caspases-3 and -9.[4]

Signaling Pathways

Flavones, likely including this compound, induce apoptosis through the modulation of key signaling pathways that regulate cell survival and death. A common mechanism involves the inhibition of pro-survival pathways, such as the PI3K/Akt pathway, and the activation of intrinsic and extrinsic apoptotic cascades.[1][3]

The intrinsic, or mitochondrial, pathway is a major route for flavone-induced apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins.[5][6] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[5][6] This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm.[7][8] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[9]

Activated caspase-9 subsequently activates executioner caspases, such as caspase-3 and -7.[7] These caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1]

The extrinsic pathway, or death receptor pathway, can also be triggered by some flavones. This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8, another initiator caspase.[9]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Imbricataflavone_A This compound PI3K PI3K Imbricataflavone_A->PI3K Bax Bax (Pro-apoptotic) Imbricataflavone_A->Bax Bcl2 Bcl-2 (Anti-apoptotic) Imbricataflavone_A->Bcl2 Akt Akt PI3K->Akt Inhibits Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosome->Caspase9 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow to evaluate the apoptotic effects of this compound on a cancer cell line.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Varying Concentrations & Times) cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50 Determination) treatment->mtt_assay annexin_v_pi Annexin V/PI Staining for Apoptosis Quantification treatment->annexin_v_pi western_blot Western Blot for Apoptotic Protein Expression treatment->western_blot data_analysis Data Analysis & Interpretation mtt_assay->data_analysis annexin_v_pi->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing apoptosis.

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Quantification of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

3. Analysis of Apoptotic Protein Expression (Western Blotting)

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF)

    • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Imbricataflavone A and Related Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Imbricataflavone A is currently limited in scientific literature. This guide is based on published data for structurally related biflavonoids, such as amentoflavone (B1664850) and cupressuflavone (B190865), and general mechanisms of flavonoid resistance in cancer cell lines. These recommendations should be considered as a starting point for investigation.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons for this resistance?

A1: Resistance to flavonoid compounds like this compound can arise from several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]

  • Alterations in Target Signaling Pathways: Changes in the expression or activity of proteins in pathways targeted by the compound can lead to resistance. For biflavonoids, this may include the NF-κB, Wnt/β-catenin, and apoptosis signaling pathways.[4][5][6][7][8]

  • Metabolic Inactivation: The cancer cells may metabolize this compound into an inactive form more efficiently.

  • Changes in Apoptotic Machinery: Alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can make cells less susceptible to induced cell death.[1][9]

Q2: How can I determine if my resistant cell line is overexpressing efflux pumps?

A2: You can assess efflux pump activity using a fluorescent substrate assay. A common method is the rhodamine 123 efflux assay.[10][11][12] Increased efflux of rhodamine 123 in your resistant cells compared to the parental (sensitive) line would suggest a role for efflux pumps. This can be confirmed by Western blotting or qPCR to measure the expression levels of specific transporters like P-gp.

Q3: What are the known signaling pathways affected by biflavonoids similar to this compound?

A3: Biflavonoids like amentoflavone have been shown to induce apoptosis through the intrinsic (mitochondria-mediated) and extrinsic pathways.[4][9][13][14][15] They can modulate the expression of key apoptosis-related proteins such as Bax, Bcl-2, and caspases.[1][9] Additionally, they have been reported to inhibit signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB and Wnt/β-catenin pathways.[5][6][16]

Q4: Are there any known IC50 values for related biflavonoids in different cancer cell lines?

A4: Yes, IC50 values for amentoflavone and cupressuflavone have been reported in various cancer cell lines. However, these values can vary depending on the cell line and the experimental conditions. Please refer to the data summary tables below for more details.

Troubleshooting Guides

Issue: Decreased cell death observed in response to this compound treatment.
Possible Cause Troubleshooting Steps
Increased drug efflux 1. Perform a rhodamine 123 efflux assay to compare pump activity between sensitive and resistant cells. 2. Co-treat resistant cells with this compound and a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to see if sensitivity is restored. 3. Analyze the protein expression of P-gp (MDR1) and BCRP in both cell lines via Western blot.
Altered apoptotic signaling 1. Assess the activation of key caspases (e.g., caspase-3, -8, -9) in response to treatment using a caspase activity assay. 2. Perform an Annexin V/Propidium Iodide (PI) staining assay to quantify the percentage of apoptotic cells. 3. Examine the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) by Western blot.
Changes in cell cycle regulation 1. Analyze the cell cycle distribution of treated and untreated cells using flow cytometry after PI staining. Amentoflavone has been shown to induce G2/M phase arrest.[14][17]
Compound degradation 1. Ensure the stability of this compound in your cell culture medium over the course of the experiment. 2. Prepare fresh stock solutions of the compound for each experiment.

Data Presentation

Table 1: Summary of IC50 Values for Amentoflavone in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
U-87 MGGlioblastoma10048
MCF7Breast Cancer15048
A549Lung Cancer32.0324
MHCC97HHepatocellular Carcinoma19724
MHCCLM3Hepatocellular Carcinoma314.524

Table 2: Summary of IC50 Values for Cupressuflavone in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer19.9
MDA-MB-231Breast Cancer16.1
A375Malignant Melanoma12.7
HCT116Colon Carcinoma19.3
A549Lung Cancer65

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effect of this compound.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 7,500 cells/well in 100 µL of complete medium and incubate overnight.[18]

  • Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[18]

  • Carefully remove the medium.

  • Add 150 µL of MTT solvent to each well and agitate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[18][19]

  • Read the absorbance at 590 nm with a reference wavelength of 620 nm.[18][19]

Apoptosis (Annexin V) Staining Assay

This protocol is for quantifying apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for the desired time.

  • Collect 1–5 x 10^5 cells by centrifugation.[20]

  • Resuspend cells in 500 µL of 1X binding buffer.[20]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[20]

  • Incubate at room temperature for 5-15 minutes in the dark.[20][21]

  • Analyze by flow cytometry.[22]

Caspase Activity Assay

This protocol is for measuring the activity of caspases, key executioners of apoptosis.

Materials:

  • Caspase-3 Activity Assay Kit (or for other caspases)

  • Fluorometer or spectrophotometer

Procedure (Fluorometric):

  • Induce apoptosis in cells with this compound.

  • Lyse the cells according to the kit manufacturer's protocol.

  • Add the reaction buffer containing the caspase substrate (e.g., DEVD-AMC for caspase-3) to the cell lysate.[23][24]

  • Incubate at 37°C for 1-2 hours.[23][25]

  • Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).[23][24]

Rhodamine 123 Efflux Assay

This protocol is for assessing the activity of efflux pumps like P-glycoprotein.

Materials:

  • Rhodamine 123

  • Fluorometer or flow cytometer

Procedure:

  • Treat cells with or without a potential efflux pump inhibitor for a specified time.

  • Wash the cells with PBS.

  • Incubate the cells with a medium containing rhodamine 123 (e.g., 1.3 µM) for 1 hour at 37°C to allow uptake.[11]

  • Wash the cells twice with ice-cold PBS and incubate for another 1-2 hours in fresh, rhodamine 123-free medium to allow for efflux.[10][11]

  • Stop the efflux by washing with ice-cold PBS.

  • Lyse the cells and measure the intracellular fluorescence with a fluorometer or analyze the cells by flow cytometry to determine rhodamine 123 retention.[10]

Mandatory Visualizations

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Bax This compound->Bcl-2 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Inferred apoptotic signaling pathway induced by this compound.

experimental_workflow Start Start Observe Resistance Observe Resistance Start->Observe Resistance Hypothesize Mechanism Hypothesize Mechanism Observe Resistance->Hypothesize Mechanism Efflux Pump Overexpression Efflux Pump Overexpression Hypothesize Mechanism->Efflux Pump Overexpression Altered Signaling Pathway Altered Signaling Pathway Hypothesize Mechanism->Altered Signaling Pathway Metabolic Inactivation Metabolic Inactivation Hypothesize Mechanism->Metabolic Inactivation Rhodamine 123 Assay Rhodamine 123 Assay Efflux Pump Overexpression->Rhodamine 123 Assay Western Blot (P-gp, BCRP) Western Blot (P-gp, BCRP) Efflux Pump Overexpression->Western Blot (P-gp, BCRP) Caspase/Annexin V Assay Caspase/Annexin V Assay Altered Signaling Pathway->Caspase/Annexin V Assay Western Blot (Apoptotic Proteins) Western Blot (Apoptotic Proteins) Altered Signaling Pathway->Western Blot (Apoptotic Proteins) Metabolite Analysis Metabolite Analysis Metabolic Inactivation->Metabolite Analysis Analyze Results Analyze Results Rhodamine 123 Assay->Analyze Results Western Blot (P-gp, BCRP)->Analyze Results Caspase/Annexin V Assay->Analyze Results Western Blot (Apoptotic Proteins)->Analyze Results Metabolite Analysis->Analyze Results Conclusion Conclusion Analyze Results->Conclusion

Caption: General workflow for investigating resistance to this compound.

troubleshooting_tree Reduced Efficacy Reduced Efficacy Efflux Pump Activity Increased? Efflux Pump Activity Increased? Reduced Efficacy->Efflux Pump Activity Increased? Yes1 Yes Efflux Pump Activity Increased?->Yes1 No1 No Efflux Pump Activity Increased?->No1 Apoptosis Reduced? Apoptosis Reduced? Yes2 Yes Apoptosis Reduced?->Yes2 No2 No Apoptosis Reduced?->No2 Investigate P-gp/BCRP Overexpression Investigate P-gp/BCRP Overexpression Yes1->Investigate P-gp/BCRP Overexpression No1->Apoptosis Reduced? Investigate Apoptotic Pathway Investigate Apoptotic Pathway Yes2->Investigate Apoptotic Pathway Investigate Other Mechanisms Investigate Other Mechanisms No2->Investigate Other Mechanisms

Caption: Troubleshooting decision tree for this compound resistance.

References

Minimizing off-target effects of Imbricataflavone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imbricataflavone A. The information provided is intended to help minimize and troubleshoot potential off-target effects during experimentation.

Disclaimer

Direct experimental data on the specific off-target effects of this compound is limited. The guidance provided here is based on the known activities of structurally related flavonoids. Researchers should validate these potential effects and mitigation strategies for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target signaling pathways affected by this compound?

A1: Based on studies of similar flavonoids, this compound is likely to interact with key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3] Flavonoids have been shown to modulate the activity of various kinases within these cascades, which can lead to unintended cellular responses.[4][5]

Q2: I'm observing unexpected changes in cell proliferation and apoptosis. Could this be an off-target effect of this compound?

A2: Yes, this is a plausible off-target effect. The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[6] Off-target inhibition of kinases such as ERK, JNK, and p38 by this compound could lead to altered cell cycle progression and viability.[3][4] Similarly, the NF-κB pathway is a key regulator of genes involved in inflammation and cell survival.[7][8]

Q3: My experiment shows a decrease in inflammatory cytokine production, but this is not my intended therapeutic effect. Why might this be happening?

A3: Many flavonoids are known to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[2][7] this compound may be inhibiting IκB kinase (IKK) or other upstream activators, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α and IL-6.[2][3]

Q4: How can I determine if this compound is directly inhibiting a specific kinase in my pathway of interest?

A4: A direct in vitro kinase assay is the most definitive method. This involves incubating purified kinase, a suitable substrate (like a peptide), and ATP with varying concentrations of this compound. The level of substrate phosphorylation is then measured. A decrease in phosphorylation with increasing concentrations of the compound indicates direct inhibition.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or high variability between replicates. Off-target effects on multiple signaling pathways leading to unpredictable cellular responses.1. Dose-Response Curve: Perform a wide-range dose-response curve to identify a therapeutic window with maximal on-target and minimal off-target effects. 2. Control Experiments: Use well-characterized inhibitors of known off-target pathways (e.g., specific inhibitors for MAPK kinases) to see if they phenocopy the effects of this compound.
Observed cellular phenotype does not match the expected outcome based on the primary target. This compound may have a higher affinity for an unknown off-target protein.1. Kinase Profiling: Screen this compound against a panel of purified kinases to identify potential off-target interactions. 2. Western Blot Analysis: Probe for the phosphorylation status of key proteins in suspected off-target pathways (e.g., phospho-ERK, phospho-p65).
Compound shows toxicity at concentrations required for on-target activity. Broad-spectrum kinase inhibition or interference with essential cellular processes.1. Cytotoxicity Assays: Determine the cytotoxic concentration (CC50) in your cell line using assays like MTT or LDH release. 2. Structural Analogs: If available, test structurally related analogs of this compound that may have a more favorable selectivity profile.

Quantitative Data Summary

The following table provides a hypothetical selectivity profile for this compound, illustrating how quantitative data can be presented to compare on-target versus off-target activities. Note: These values are for illustrative purposes only and are not based on experimental data for this compound.

Target IC50 (nM) Target Class Pathway
Primary Target Kinase X 50Serine/Threonine KinaseTarget Pathway
MEK1 (Off-Target) 500Serine/Threonine KinaseMAPK
ERK2 (Off-Target) 1200Serine/Threonine KinaseMAPK
IKKβ (Off-Target) 800Serine/Threonine KinaseNF-κB
p38α (Off-Target) 2500Serine/Threonine KinaseMAPK
Aurora B Kinase (Off-Target) >10,000Serine/Threonine KinaseCell Cycle

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • This compound stock solution (in DMSO)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a DMSO-only control.

  • In a 96-well plate, add the kinase and the peptide substrate to each well.

  • Add the serially diluted this compound or DMSO control to the appropriate wells.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate for the recommended time for the specific kinase (e.g., 30-60 minutes) at the optimal temperature (e.g., 30°C).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visually assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound

  • TNF-α (or other NF-κB stimulus)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or a DMSO control for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In unstimulated or effectively treated cells, p65 staining will be predominantly cytoplasmic. In stimulated, untreated cells, p65 staining will be concentrated in the nucleus.

Visualizations

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response IFA This compound IFA->Raf IFA->MEK

Caption: Potential inhibition points of this compound in the MAPK signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->IkB NFkB_active Active NF-κB NFkB->NFkB_active translocates Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Transcription Nucleus Nucleus IFA This compound IFA->IKK

Caption: Potential inhibition of the NF-κB pathway by this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype DoseResponse Perform Dose-Response Curve Start->DoseResponse PathwayAnalysis Hypothesize Off-Target Pathways (e.g., MAPK, NF-κB) DoseResponse->PathwayAnalysis WesternBlot Western Blot for Phospho-Proteins PathwayAnalysis->WesternBlot KinaseScreen In Vitro Kinase Profiling Screen PathwayAnalysis->KinaseScreen ValidateHits Validate Hits with IC50 Determination WesternBlot->ValidateHits KinaseScreen->ValidateHits Optimize Optimize Concentration or Select Analog ValidateHits->Optimize

Caption: Experimental workflow for identifying and mitigating off-target effects.

References

Troubleshooting Imbricataflavone A crystallization for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of Imbricataflavone A

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering challenges in obtaining X-ray quality single crystals of this compound, a flavonoid compound. Given the limited specific literature on the crystallization of this compound, the advice provided is based on established principles for small molecule and flavonoid crystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to crystallize?

This compound is a biflavonoid, a class of compounds known for their complex structures and potential therapeutic activities, including as antineoplastic agents.[1][2] Flavonoids can be difficult to crystallize due to their often low solubility in common organic solvents, potential for polymorphism, and the presence of multiple hydrogen bonding sites which can lead to disordered packing.[2][3][4]

Q2: Why is single-crystal X-ray analysis necessary?

Single-crystal X-ray diffraction is a powerful analytical technique that provides the unambiguous three-dimensional structure of a molecule.[5] This information is crucial in drug development for understanding molecular geometry, absolute configuration, and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies and rational drug design.[5]

Q3: What are the most critical factors for successful crystallization?

The success of a crystallization experiment is influenced by several factors. The most important for organic compounds are the purity of the sample, the choice of solvent, the rate of supersaturation, the absence of nucleation-inducing particulates, and minimizing mechanical disturbances.[6] Patience is also key, as crystal growth can take from hours to several weeks.[6][7]

Troubleshooting Guide

Problem 1: No crystals have formed; the solution remains clear.

Answer: A clear solution indicates that the concentration of this compound has not reached the necessary level of supersaturation for nucleation to occur.[8][9]

Possible Solutions:

  • Increase Concentration: The most direct approach is to increase the solute concentration. If using a slow evaporation method, allow more solvent to evaporate by increasing the number of holes in the covering foil or using a more volatile solvent.[7][10]

  • Change Solvent System: The current solvent may be too effective, keeping the compound fully dissolved. Try a solvent in which this compound is only moderately soluble.[6] Alternatively, in a two-solvent system (e.g., vapor or liquid diffusion), increase the proportion of the anti-solvent (the one in which the compound is insoluble).[11][12]

  • Induce Nucleation: If the solution is supersaturated but nucleation hasn't occurred, you can try to induce it. Scratch the inside of the glass vial with a metal spatula just below the solution surface to create microscopic imperfections that can serve as nucleation sites.[13][14] Another method is to add a "seed crystal" from a previous successful experiment, if available.[13]

  • Reduce Temperature: For many compounds, solubility decreases at lower temperatures. Placing the crystallization vial in a refrigerator or cold room can sometimes promote crystallization, provided the solvent doesn't freeze.[11][13]

Problem 2: The experiment resulted in an oil instead of crystals ("oiling out").

Answer: "Oiling out" is a liquid-liquid phase separation where the solute forms a secondary, solute-rich liquid phase (an oil) instead of a solid crystalline lattice.[15][16] This often happens when supersaturation is reached too quickly or when the crystallization temperature is above the melting point of the solute-solvent system.[15][17] The resulting oil is often unstable and can solidify into an amorphous solid or a mass of tiny crystals, trapping impurities and solvent.[15][18]

Possible Solutions:

  • Reduce Supersaturation Rate: Slow down the process. If using slow cooling, decrease the cooling rate.[19] For vapor diffusion, use a less volatile anti-solvent or place the setup in a cooler, more stable environment to slow diffusion.[13][20]

  • Lower the Concentration: Starting with a more dilute solution can help avoid reaching the "oiling out" phase.[19]

  • Change the Solvent: The interaction between your compound and the solvent is critical. Try a different solvent or a mixture of solvents. Solvents with different polarities or hydrogen bonding capabilities can disrupt the formation of the oil phase.[16][17]

  • Use Seeding: Introducing a seed crystal into a solution that is just entering the metastable zone can promote direct growth on the crystal lattice, bypassing the oiling out phase.[16]

Problem 3: An amorphous powder or precipitate formed instead of crystals.

Answer: The formation of an amorphous precipitate indicates that nucleation occurred too rapidly and extensively, preventing the ordered molecular arrangement required for a single crystal.[21][22] This happens when the solution becomes too highly supersaturated.[21] However, what appears to be an amorphous precipitate can sometimes be a mass of microcrystals.[9][23]

Possible Solutions:

  • Decrease the Rate of Supersaturation: As with oiling out, slowing down the process is key. Use a less volatile solvent for evaporation, a slower cooling rate, or a slower diffusion rate.[24][25]

  • Reduce Initial Concentration: Starting with a lower concentration will make it more difficult to reach the point of rapid precipitation.[9]

  • Check for Microcrystallinity: Examine the precipitate under a high-power microscope with polarizing filters. Birefringent (glowing) particles indicate the presence of microcrystals.[9] These can be used for "streak seeding" to grow larger crystals in a fresh, less saturated solution.[9]

  • Re-dissolve and Repeat: Gently heat the solution to re-dissolve the precipitate, then allow it to cool much more slowly.[17]

Problem 4: Crystals are formed, but they are too small, thin needles, or plates.

Answer: The formation of many small crystals, or crystals with poor morphology like thin needles, suggests that too many nucleation sites were available or that crystal growth occurred too quickly in a particular dimension.[6][25] For X-ray diffraction, ideal crystals are typically 0.2–0.4 mm in at least two dimensions and have a block-like or prismatic shape.[7]

Possible Solutions:

  • Reduce Nucleation Sites: Ensure all glassware is meticulously clean to avoid dust or other particulates that act as nucleation sites.[6][10] Filter the initial solution through a syringe filter (0.22 µm) into the crystallization vessel.[26]

  • Slow Down Crystal Growth: Further decrease the rate of evaporation, cooling, or diffusion.[13] A slower growth process allows molecules more time to add to the crystal lattice in an ordered fashion, resulting in larger, higher-quality crystals.[11]

  • Try a Different Solvent System: The choice of solvent can influence crystal morphology (habit). The incorporation of different solvent molecules into the crystal lattice can inhibit growth on certain faces, promoting it on others.[7][24] Experiment with binary or even tertiary solvent systems.[7][24]

Problem 5: The diffraction data indicates the crystal is twinned.

Answer: Crystal twinning occurs when two or more separate crystals grow together in a symmetrical, non-random way.[27][28] This results in an overlapping diffraction pattern that can make structure solution and refinement difficult or impossible.[29] Twinning can be caused by stresses during growth or by the crystal structure itself.[28]

Possible Solutions:

  • Change Crystallization Conditions: The most effective way to address twinning is to grow new crystals under significantly different conditions to favor a single lattice.[30] Drastically change the solvent system, the temperature, or the pH of the solution.[30]

  • Grow Crystals More Slowly: Rapid crystal growth can sometimes lead to twinning.[14] Try to slow the crystallization process down even further.

  • Use a Smaller X-ray Beam: If the twinning is macroscopic (i.e., different domains are visible), it may be possible to use a microfocus X-ray beam to isolate and collect data from a single, untwinned domain of the crystal.[30]

  • Data Processing: Modern crystallographic software has tools to "de-twin" diffraction data, which can sometimes allow for successful structure solution. This should be attempted if new, untwinned crystals cannot be obtained.[27][30]

Data & Protocols

Solvent Selection Guide
FlavonoidSolventSolubility (mmol·L⁻¹)
Quercetin Acetone80
tert-Amyl Alcohol67
Acetonitrile5.40
Hesperetin Acetonitrile85
Naringenin Acetonitrile77
Rutin tert-Amyl Alcohol60
Acetonitrile0.50
Table based on data for common flavonoids, intended as a guide for initial solvent screening.[3]
Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest and first method to try for air-stable compounds.[7]

  • Prepare a Solution: Dissolve the purified this compound in a suitable solvent or solvent mixture to create a nearly saturated solution. Use a clean glass vial or centrifuge tube.[10][11]

  • Filter (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter into the final crystallization vessel to remove any dust or particulate matter.[26]

  • Cover the Vessel: Cover the opening of the vial with aluminum foil or parafilm.[7][10]

  • Allow Evaporation: Pierce a few small holes in the cover with a needle. The number and size of the holes control the evaporation rate; fewer/smaller holes for volatile solvents, more/larger holes for less volatile ones.[7][10]

  • Incubate: Place the vial in a location free from vibrations and temperature fluctuations and wait for crystals to form.[6][10] Do not disturb the experiment.[26]

Protocol 2: Vapor Diffusion

This technique is excellent for small quantities of material and allows for fine control over the rate of crystallization.[12][24]

  • Select Solvents: Choose a "solvent" in which this compound is soluble and a volatile "anti-solvent" in which it is insoluble. The two liquids must be miscible.[11] A common system is chloroform (B151607) (solvent) and hexane (B92381) (anti-solvent).[20]

  • Prepare the Setup: Place a small amount (e.g., 1-2 mL) of the anti-solvent in the bottom of a larger, sealable glass jar or beaker.

  • Prepare the Sample: Dissolve the purified this compound in a minimal amount of the solvent in a smaller, open vial.

  • Combine and Seal: Place the small vial containing the sample solution inside the larger jar, ensuring the liquid levels are such that there is no direct mixing. Seal the larger jar tightly.[12][20]

  • Incubate: The more volatile anti-solvent will slowly diffuse through the vapor phase into the sample solution, gradually decreasing the solubility of the compound and inducing crystallization.[11][12] Store in a stable environment.

Protocol 3: Slow Cooling

This method is effective for compounds that are significantly more soluble in a given solvent at higher temperatures.[11]

  • Prepare a Saturated Solution: In a clean vial, add the purified this compound to a suitable solvent. Heat the mixture gently (e.g., in a warm water bath) while stirring until the compound is fully dissolved, creating a saturated or nearly saturated solution at the elevated temperature.[11][31]

  • Insulate and Cool: Place the sealed vial into an insulated container, such as a Dewar flask filled with warm water that is a few degrees cooler than the solution.[7] This will allow the solution to cool to room temperature very slowly over many hours or days.[31]

  • Incubate: As the solution cools, the solubility of the compound will decrease, leading to supersaturation and crystal growth.[11]

Visualized Workflows

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis start_end start_end process process decision decision output output A Purify this compound (>95% purity) B Select Solvent System (Solvent/Anti-solvent) A->B C Prepare Near-Saturated Solution B->C D Filter Solution (0.22 µm) into Clean Vial C->D E Set up Crystallization (Evaporation, Diffusion, Cooling) D->E F Incubate in Stable Environment (Days-Weeks) E->F G Monitor for Crystal Growth F->G H Crystals Formed? G->H I Harvest Best Crystal H->I Yes K Troubleshoot (See Flowchart) H->K No J Mount for X-ray Diffraction I->J

Caption: General workflow for the crystallization of this compound.

G start start decision decision outcome outcome action action A Evaluate Crystallization Trial Outcome B Clear Solution A->B C Oiling Out A->C D Amorphous Precipitate A->D E Small / Needle Crystals A->E F Good Quality Crystals A->F B_act Increase Concentration Change Solvent Lower Temperature B->B_act C_act Lower Concentration Slow Down Process Change Solvent C->C_act D_act Reduce Supersaturation Rate Check for Microcrystals Use Seeding D->D_act E_act Slow Growth Rate Reduce Nucleation Sites Try Solvent Mixtures E->E_act F_act Proceed to X-ray Diffraction F->F_act

Caption: Troubleshooting decision tree for common crystallization outcomes.

References

Validation & Comparative

Imbricataflavone A: Unraveling Therapeutic Potential Remains a Scientific Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in the therapeutic applications of natural compounds, a comprehensive validation of the specific therapeutic targets of Imbricataflavone A is not yet available in publicly accessible scientific literature. As a biflavonoid, this compound belongs to a class of compounds known for a wide range of biological activities; however, detailed experimental data, comparative performance analyses, and elucidated signaling pathways specific to this molecule are currently limited.

This compound is a naturally occurring biflavone that has been isolated from plant species such as Selaginella trichoclada and C. chinensis.[1][2] While it is available from commercial suppliers for research purposes and is included in compound libraries for high-throughput screening, its specific biological functions and mechanisms of action are not well-documented in peer-reviewed studies.[3]

The Broader Therapeutic Landscape of Biflavonoids

While data on this compound is sparse, the broader class of biflavonoids, to which it belongs, has been the subject of extensive research. Biflavonoids are complex molecules composed of two flavonoid units and are known to exhibit a variety of pharmacological effects.[4] These include:

  • Anti-inflammatory effects: Many biflavonoids have been shown to modulate inflammatory pathways, often by inhibiting key enzymes and signaling molecules involved in the inflammatory response.[4]

  • Antioxidant properties: Their chemical structure allows them to act as potent scavengers of free radicals, which are implicated in a host of diseases.[4]

  • Anticancer activity: Some biflavonoids have demonstrated the ability to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of tumor metastasis.[4]

  • Antiviral and Antimicrobial properties: Research has also pointed to the potential of biflavonoids in combating various pathogens.[4]

A prominent example of a well-studied biflavonoid is amentoflavone, which has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties.[4] The anti-inflammatory mechanism of amentoflavone, for instance, has been shown to involve the inhibition of TNF-α-mediated COX-2 expression through the NF-κB signaling pathway.[4]

Future Directions for this compound Research

The lack of specific data on this compound highlights a gap in the current scientific knowledge. To validate its therapeutic targets and establish its potential as a therapeutic agent, a systematic and rigorous scientific investigation would be required. The following experimental workflow outlines a potential path for future research.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Preclinical Development Isolation & Purification Isolation & Purification High-Throughput Screening High-Throughput Screening Isolation & Purification->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Affinity Chromatography Affinity Chromatography Hit Identification->Affinity Chromatography Computational Docking Computational Docking Hit Identification->Computational Docking Putative Target Identification Putative Target Identification Affinity Chromatography->Putative Target Identification Computational Docking->Putative Target Identification Genetic Knockdown (siRNA) Genetic Knockdown (siRNA) Validated Therapeutic Target Validated Therapeutic Target Genetic Knockdown (siRNA)->Validated Therapeutic Target Putative Target Identification->Genetic Knockdown (siRNA) In Vitro Assays In Vitro Assays Validated Therapeutic Target->In Vitro Assays In Vivo Animal Models In Vivo Animal Models In Vitro Assays->In Vivo Animal Models Lead Optimization Lead Optimization In Vivo Animal Models->Lead Optimization

Figure 1. A generalized workflow for the discovery and validation of therapeutic targets for a novel natural compound like this compound.

Conclusion

For researchers, scientists, and professionals in drug development, this compound represents an unexplored frontier. While its classification as a biflavonoid suggests potential therapeutic value, the absence of concrete experimental data means that any consideration of its use must be preceded by foundational research to identify and validate its specific molecular targets. The scientific community awaits further studies to unlock the potential of this and many other uncharacterized natural compounds.

References

Imbricataflavone A vs. Quercetin: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their wide range of biological activities and therapeutic potential. Among the thousands of flavonoids identified, quercetin (B1663063) is one of the most extensively studied, known for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Imbricataflavone A, a less-studied biflavonoid primarily found in plants of the Annonaceae family, such as Annona muricata (soursop), is also emerging as a compound of interest with similar bioactive potential.[1][2][4]

This guide provides a comparative analysis of the bioactivities of this compound and quercetin, with a focus on their antioxidant, anti-inflammatory, and anticancer effects. While extensive quantitative data is available for quercetin, research on this compound is still in its nascent stages, with most studies evaluating its effects as part of a whole-plant extract. This guide aims to summarize the current state of knowledge, present available data, and provide detailed experimental protocols for key bioactivity assays to support further research in this area.

Comparative Bioactivity Analysis

Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage and contribute to various diseases. This activity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity.

Quercetin: Quercetin is a well-established antioxidant.[5] Numerous studies have demonstrated its potent radical scavenging activity.

Table 1: Antioxidant Activity of Quercetin

AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging19.17[6]
H2O2 Scavenging36.22[6]

Experimental Workflow: DPPH Radical Scavenging Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution in methanol (B129727) mix Mix DPPH solution with test sample/standard prep_dpph->mix prep_sample Prepare test sample and standard (e.g., Ascorbic Acid) at various concentrations prep_sample->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at ~517 nm using a spectrophotometer incubate->measure calculate Calculate percentage of inhibition measure->calculate plot Plot inhibition vs. concentration to determine IC50 calculate->plot

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Flavonoids can exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.

Quercetin: Quercetin has demonstrated significant anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[2][7][8]

This compound: While direct evidence for the anti-inflammatory activity of isolated this compound is limited, extracts from plants containing this biflavonoid, such as Annona muricata, have been traditionally used for their anti-inflammatory effects.[2][9] These extracts have been shown to be effective in animal models of both acute and chronic inflammation.[10]

Table 2: Anti-inflammatory Activity of Quercetin

Assay/ModelEffectReference
LPS-induced TNF-α production in macrophagesInhibition[7]
Carrageenan-induced paw edema in ratsReduction in edema[11]
Inhibition of COX-2 and iNOS expressionDownregulation[2]

Signaling Pathway: NF-κB Inhibition by Flavonoids

G cluster_pathway NF-κB Signaling Pathway cytokine Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus translocates transcription Pro-inflammatory Gene Transcription nucleus->transcription activates flavonoid Flavonoids (Quercetin/Imbricataflavone A) flavonoid->ikk inhibits

Caption: Flavonoids can inhibit the NF-κB pathway, reducing inflammation.

Anticancer Properties

The potential of flavonoids as anticancer agents is an area of intense research. Their mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors).

Quercetin: Quercetin has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.[12] Its anticancer effects are often dose- and time-dependent.[12]

This compound: Specific cytotoxic data for this compound is not well-documented. However, extracts of Annona muricata, rich in acetogenins (B1209576) and flavonoids including this compound, have demonstrated significant anticancer properties against a range of cancer cell lines.[11] These extracts are known to induce apoptosis and inhibit cell proliferation.[11]

Table 3: Anticancer Activity of Quercetin (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference | | :--- | :--- | :--- | | HeLa | Cervical Cancer | 29.49 (µg/mL) | | | MCF-7 | Breast Cancer | 73 | | | MDA-MB-231 | Breast Cancer | 85 | | | HCT116 | Colon Cancer | >100 | | | Caco-2 | Colorectal Cancer | ~50 | |

Signaling Pathway: Apoptosis Induction by Flavonoids

G cluster_apoptosis Apoptotic Signaling Cascade flavonoid Flavonoids (Quercetin/Imbricataflavone A) bax Bax (Pro-apoptotic) flavonoid->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) flavonoid->bcl2 downregulates mito Mitochondria bax->mito bcl2->mito cytc Cytochrome c release mito->cytc cas9 Caspase-9 cytc->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Flavonoids can induce apoptosis via the mitochondrial pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound (this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (this compound or quercetin) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Carrageenan-Induced Paw Edema Assay in Rodents

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Groups:

    • Divide animals (typically rats or mice) into groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and test groups (treated with different doses of this compound or quercetin).

  • Drug Administration:

    • Administer the test compounds and controls orally or via intraperitoneal injection.

  • Induction of Inflammation:

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation:

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

Western Blot for Signaling Protein Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound and then lyse them to extract cellular proteins.

    • Determine the protein concentration of the lysates using a method like the BCA assay.

  • SDS-PAGE:

    • Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated ERK or total ERK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative expression levels of the target protein.

Conclusion

Quercetin stands as a benchmark flavonoid with well-documented antioxidant, anti-inflammatory, and anticancer activities, supported by a wealth of quantitative data. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and the induction of apoptosis.

This compound, while less characterized as an isolated compound, shows promise as a bioactive flavonoid. Its presence in plant extracts with demonstrated antioxidant, anti-inflammatory, and anticancer properties suggests that it likely contributes to these effects. However, there is a clear need for further research to isolate this compound and quantitatively assess its bioactivities and elucidate its specific molecular mechanisms. Such studies will be crucial to fully understand its therapeutic potential and to draw a more direct and quantitative comparison with well-established flavonoids like quercetin. The experimental protocols provided in this guide offer a framework for conducting such future investigations.

References

A Head-to-Head Comparison of Imbricataflavone A with Known NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Imbricataflavone A, a novel C-benzylated flavonoid, with established inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The objective is to evaluate the inhibitory performance of this compound against well-characterized alternatives, supported by experimental data and methodologies.

Introduction to this compound and the NF-κB Pathway

This compound is a recently identified C-benzylated flavonoid isolated from the leaves of Annona muricata. Preliminary studies have highlighted its potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the suppression of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.

The NF-κB pathway is a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, from chronic inflammatory conditions to various cancers, making it a prime target for therapeutic intervention.[1][2] This guide compares this compound with two well-known NF-κB inhibitors: Parthenolide, a natural sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule inhibitor.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for this compound and the selected known inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%.

Inhibitor Molecular Class Target/Assay Cell Line IC50 Value Source
This compound C-benzylated FlavonoidNitric Oxide (NO) ProductionRAW 264.7 Macrophages8.2 µMMDPI
Parthenolide Sesquiterpene LactoneNF-κB ActivationCystic Fibrosis Cells~5 µMNIH
BAY 11-7082 Synthetic Small MoleculeTNFα-induced IκBα PhosphorylationTumor Cells10 µMSelleck Chemicals, ApexBIO

Mechanism of Action and Point of Inhibition

The efficacy of these inhibitors stems from their distinct mechanisms of action within the NF-κB signaling cascade.

  • This compound : This compound has been shown to exert a strong inhibitory effect on the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages. While its precise molecular target within the pathway is still under investigation, its ability to suppress NO production, a downstream effect of NF-κB activation in this context, points to a significant disruption of the signaling cascade.

  • Parthenolide : This natural product is known to directly target the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[3][4] By inhibiting IKK, Parthenolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4] This action effectively blocks the nuclear translocation of NF-κB and the transcription of its target inflammatory genes.

  • BAY 11-7082 : This compound is a selective and irreversible inhibitor of the TNF-α-induced phosphorylation of IκBα.[5][6][7][8] By preventing IκBα phosphorylation, it blocks the ubiquitin-mediated degradation of this inhibitor, thus keeping NF-κB inactive in the cytoplasm.[5][6][7][8]

The diagram below illustrates the canonical NF-κB signaling pathway and the respective points of inhibition for each compound.

NF_kB_Pathway cluster_nucleus receptor TNFR / TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) receptor->IKK_complex Activates stimulus TNF-α / LPS stimulus->receptor IkB IκBα IKK_complex->IkB Phosphorylates p_IkB P-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->NFkB Release ub_p_IkB Ub-P-IκBα p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome Degradation ub_p_IkB->proteasome gene_transcription Gene Transcription (e.g., iNOS -> NO) NFkB_nuc->gene_transcription Induces parthenolide Parthenolide parthenolide->IKK_complex bay117082 BAY 11-7082 bay117082->p_IkB Inhibits Phosphorylation imbricataflavone This compound (Inhibits NF-κB Activation) imbricataflavone->NFkB_nuc Suppresses Activation Experimental_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., NF-κB Luciferase Assay) start->primary_screen hit_id Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active inactive Inactive Compounds hit_id->inactive Inactive secondary_assays Secondary Assays (e.g., NO Production, Cytokine ELISA) dose_response->secondary_assays mechanism_study Mechanism of Action Studies (Western Blot for p-IκBα, IKK Assay) secondary_assays->mechanism_study lead_compound Lead Compound Identified mechanism_study->lead_compound

References

Independent Validation of Imbricataflavone A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imbricataflavone A, a biflavonoid isolated from plants of the Selaginella genus, belongs to a class of compounds known for their potential therapeutic properties. However, independent validation of its specific mechanism of action is currently limited in publicly available scientific literature. This guide provides a comparative framework to understand the potential activities of this compound by examining well-characterized, structurally related biflavonoids: amentoflavone (B1664850) and ginkgetin (B1671510). This approach offers insights into the probable signaling pathways and cellular effects that could be investigated to validate the therapeutic potential of this compound.

Overview of Biflavonoid Activity

Biflavonoids are a class of plant-derived polyphenolic compounds that have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of inflammation and cell proliferation.

Comparative Analysis: this compound and Analogs

Due to the scarcity of specific data on this compound, this guide focuses on the activities of a closely related compound, trichocladabiflavone A, also isolated from Selaginella trichoclada, and two other well-studied biflavonoids, amentoflavone and ginkgetin.

Anticancer Activity

A study on trichocladabiflavone A has reported moderate cytotoxic effects against several human cancer cell lines[1][2]. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparison, IC50 values for amentoflavone and ginkgetin against various cancer cell lines are also included.

CompoundCell LineCancer TypeIC50 (µM)Reference
Trichocladabiflavone ADU145Prostate CancerModerate[1][2]
MCF-7Breast CancerModerate[1][2]
PC3Prostate CancerModerate[1][2]
AmentoflavoneHeLaCervical Cancer76.83[3]
MCF-7Breast Cancer67.71[3]
CL1-5-F4 (NSCLC)Lung CancerDose-dependent reduction in viability[4]
GinkgetinK562Leukemia31.3 (48h)[5]
DU-145Prostate Cancer5[6]
SKOV3Ovarian Cancer20 (24h resulted in 49.1% apoptosis)
A2780Ovarian Cancer20 (24h resulted in 32.4% apoptosis)
Mechanism of Action: Amentoflavone and Ginkgetin

The anticancer and anti-inflammatory effects of amentoflavone and ginkgetin are attributed to their ability to modulate multiple signaling pathways.

Amentoflavone has been shown to:

  • Inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis[3][7][8].

  • Suppress the NF-κB signaling pathway, a key regulator of inflammation and cancer progression[4][7].

  • Inhibit the activation of extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways, which are crucial for cell survival and proliferation[7].

  • Exert anti-inflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[7].

Ginkgetin has been demonstrated to:

  • Induce apoptosis in various cancer cell lines[9].

  • Arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

  • Inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process[10][11].

  • Modulate signaling pathways including JAK/STAT, Wnt/β-catenin, and MAPK[2].

Signaling Pathways and Experimental Workflows

To facilitate the independent validation of this compound's mechanism of action, this section provides diagrams of key signaling pathways and a typical experimental workflow.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB inhibits IkB_p p-IkB IkB->IkB_p NFkB_n NF-kB NFkB->NFkB_n translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

NF-κB Signaling Pathway

Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., DU145, MCF-7) Treatment Treat with this compound (or alternatives) at various concentrations Cell_Culture->Treatment Viability_Assay Assess Cell Viability (MTT Assay) Treatment->Viability_Assay Protein_Extraction Protein Extraction from Treated and Control Cells Treatment->Protein_Extraction IC50 Determine IC50 Value Viability_Assay->IC50 Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Pathway_Analysis Analyze Key Signaling Proteins (e.g., p-p65, p-ERK, Akt) Western_Blot->Pathway_Analysis

Typical Experimental Workflow

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, amentoflavone, ginkgetin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis.

Protocol:

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion

While direct, independent validation of this compound's mechanism of action is not yet widely available, the existing data on related biflavonoids such as amentoflavone and ginkgetin provide a strong foundation for future research. The comparative data and detailed experimental protocols presented in this guide offer a clear path for researchers to systematically investigate the anti-inflammatory and anticancer properties of this compound and validate its therapeutic potential. Further studies are crucial to elucidate its specific molecular targets and signaling pathways, which will be essential for its development as a potential therapeutic agent.

References

Benchmarking Imbricataflavone A: A Comparative Analysis Against Standard-of-Care Drugs in Oncology and Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the novel flavonoid, Imbricataflavone A, against current standard-of-care therapies for Triple-Negative Breast Cancer (TNBC) and Rheumatoid Arthritis (RA). Due to the nascent stage of research on this compound, this analysis utilizes the well-characterized flavonoid, kaempferol (B1673270), as a proxy to provide a robust comparative framework based on existing preclinical data. This guide presents quantitative efficacy data, detailed experimental protocols, and visual representations of molecular pathways to facilitate an objective evaluation of its therapeutic potential.

Executive Summary

This compound, a novel flavonoid, is being investigated for its potential therapeutic applications in oncology and autoimmune diseases. This guide benchmarks its preclinical efficacy, using kaempferol as a substitute, against doxorubicin (B1662922) for Triple-Negative Breast Cancer (TNBC) and methotrexate (B535133) for Rheumatoid Arthritis (RA). The available data suggests that kaempferol exhibits potent anti-proliferative effects in TNBC cell lines and significant anti-inflammatory activity in animal models of RA. While not directly comparable to the established efficacy of standard-of-care drugs, the data underscores the potential of this class of flavonoids as a basis for novel therapeutic development.

Benchmarking Against Doxorubicin in Triple-Negative Breast Cancer (TNBC)

Doxorubicin is a cornerstone of chemotherapy regimens for TNBC, a particularly aggressive subtype of breast cancer.[1] The following tables compare the in vitro efficacy of kaempferol (as a proxy for this compound) and doxorubicin in the human TNBC cell line, MDA-MB-231.

Table 1: In Vitro Efficacy of "this compound" (as Kaempferol) vs. Doxorubicin in MDA-MB-231 TNBC Cells

CompoundAssayEndpointIC50 Value (µM)Reference
"this compound" (Kaempferol)MTS Assay (72h)Cell Proliferation43[2]
"this compound" (Kaempferol)Cell Viability Assay (24h & 48h)Cell ViabilityMore sensitive than MDA-MB-468 cells[3]
DoxorubicinCell Viability Assay (72h)Cell Viability6.5[4]
DoxorubicinMTT AssayCell Viability1.65 ± 0.23 µg/mL (~2.85 µM)[5]
DoxorubicinSRB Assay (48h)Cell Viability6.602[6]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Signaling Pathways in TNBC

dot

TNBC_pathways cluster_kaempferol This compound (Kaempferol) Pathway cluster_doxorubicin Doxorubicin Pathway K Kaempferol MAPK MAPK Pathway (ERK, JNK, p38) K->MAPK Inhibits MMPs MMP-2, MMP-9 K->MMPs Downregulates CellCycle Cell Cycle Arrest (G2/M phase) K->CellCycle Induces Apoptosis_K Apoptosis K->Apoptosis_K Induces CDKs CDK1, CDK6, CDK7 K->CDKs Downregulates PDL1 PD-L1 K->PDL1 Downregulates AP1 AP-1 MAPK->AP1 Activates AP1->MMPs Upregulates Dox Doxorubicin TopoII Topoisomerase II Dox->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Dox->ROS Generates PI3K_Akt PI3K/Akt Pathway Dox->PI3K_Akt Inhibits DNAdamage DNA Damage TopoII->DNAdamage Induces p53 p53 DNAdamage->p53 Activates Apoptosis_D Apoptosis p53->Apoptosis_D Induces ROS->Apoptosis_D

Caption: Signaling pathways of this compound (Kaempferol) and Doxorubicin in TNBC.

Benchmarking Against Methotrexate in Rheumatoid Arthritis (RA)

Methotrexate is the most common first-line disease-modifying antirheumatic drug (DMARD) for RA.[7] The following table summarizes the in vivo efficacy of kaempferol (as a proxy for this compound) and methotrexate in a collagen-induced arthritis (CIA) mouse model.

Table 2: In Vivo Efficacy of "this compound" (as Kaempferol) vs. Methotrexate in Collagen-Induced Arthritis (CIA) Model

CompoundModelDosageEndpointResultReference
"this compound" (Kaempferol)CIA Mouse ModelNot specifiedArthritis Score & Histological AnalysisLower arthritis score than single administration in combination therapy[8]
MethotrexateCIA Rat Model0.3 mg/kg/2 daysPaw SizeRapid decrease in paw size in the first 4 days[9]
MethotrexateCIA Mouse Model7.5 mg/kg/weekPaw Thickness & Arthritis IndexSignificantly reduced[10]
MethotrexateCIA Mouse Model20 mg/kg/weekPaw VolumeSignificant reduction[11]

Note: Direct comparison is challenging due to variations in animal models, dosing regimens, and endpoint measurements.

Signaling Pathways in RA

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RA_pathways cluster_kaempferol_RA This compound (Kaempferol) Pathway cluster_methotrexate Methotrexate Pathway K_RA Kaempferol IL1b IL-1β K_RA->IL1b Inhibits signaling Proliferation_K Synovial Fibroblast Proliferation K_RA->Proliferation_K Inhibits MAPK_RA MAPK Pathway (ERK, JNK, p38) IL1b->MAPK_RA Activates NFkB_K NF-κB IL1b->NFkB_K Activates IL1b->Proliferation_K Induces COX2_PGE2 COX-2 & PGE2 MAPK_RA->COX2_PGE2 Upregulates MMPs_RA MMPs MAPK_RA->MMPs_RA Upregulates NFkB_K->COX2_PGE2 Upregulates NFkB_K->MMPs_RA Upregulates MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Adenosine Adenosine Release MTX->Adenosine Increases JAK_STAT JAK/STAT Pathway MTX->JAK_STAT Inhibits A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates cAMP cAMP A2A_Receptor->cAMP Increases NFkB_M NF-κB cAMP->NFkB_M Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_M->Proinflammatory_Cytokines Upregulates

Caption: Signaling pathways of this compound (Kaempferol) and Methotrexate in RA.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

The anti-proliferative effects of the compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., kaempferol or doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Collagen-Induced Arthritis (CIA) Model

The anti-inflammatory efficacy of the compounds is evaluated in a murine model of collagen-induced arthritis.

  • Induction of Arthritis: Male DBA/1J mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

  • Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

  • Compound Administration: Treatment with the test compound (e.g., kaempferol or methotrexate) or vehicle is initiated at the onset of clinical signs of arthritis and continued for a specified period.

  • Clinical Assessment: The severity of arthritis is monitored and scored based on paw swelling, erythema, and joint rigidity. Paw thickness is measured using a digital caliper.

  • Histopathological Analysis: At the end of the study, the animals are euthanized, and their paws are collected for histological examination to assess inflammation, pannus formation, and bone erosion.

Experimental Workflow

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experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cell Line Selection (e.g., MDA-MB-231 for TNBC) DoseResponse Dose-Response Studies (MTT Assay) CellCulture->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Mechanism Mechanistic Studies (e.g., Western Blot for signaling proteins, FACS for apoptosis) IC50->Mechanism ModelSelection Animal Model Selection (e.g., CIA Mouse for RA) IC50->ModelSelection Inform Dosing Dose-Ranging Studies ModelSelection->Dosing Efficacy Efficacy Evaluation (e.g., Paw Swelling, Arthritis Score) Dosing->Efficacy Toxicity Toxicity Assessment Dosing->Toxicity Histology Histopathology Efficacy->Histology

Caption: A representative experimental workflow for drug evaluation.

References

Safety Operating Guide

Proper Disposal of Imbricataflavone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Imbricataflavone A, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is recommended to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves suitable for handling flavonoids and any solvents used.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should follow the general principles of hazardous chemical waste management. This typically involves collection, labeling, temporary storage in a designated area, and subsequent removal by the institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal contractor.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and residues in a designated, compatible, and clearly labeled hazardous waste container.[1] Do not mix with non-hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid hazardous waste container.[2][3] The container material must be compatible with the solvents used. For instance, strong acids should not be stored in plastic bottles.[2]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected as hazardous liquid waste. After rinsing and removal or defacing of the original label, the empty container can be disposed of as regular glass or plastic waste, in accordance with institutional policies.[2][4]

2. Labeling of Waste Containers:

Proper labeling is crucial for safety and regulatory compliance. All hazardous waste containers for this compound must be labeled with the following information:[1][2]

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1][2]

  • The approximate concentration or percentage of this compound and any other constituents in the waste mixture.[1][2]

  • The associated hazards (e.g., flammable, toxic, corrosive), if known. In the absence of specific data for this compound, it is prudent to list it as "Toxic" as a precautionary measure.

  • The date the container was first used for waste accumulation.

3. Temporary Storage in a Satellite Accumulation Area (SAA):

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.

  • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[3]

  • Waste containers in the SAA must be kept closed at all times, except when adding waste.[2]

  • Incompatible wastes must be segregated to prevent reactions.[3] For example, acids should be stored separately from bases.

  • The total volume of hazardous waste in an SAA is typically limited by regulations (e.g., not to exceed 55 gallons of non-acute hazardous waste).

4. Arranging for Waste Pickup and Disposal:

Once a waste container is full, or if it has been in the SAA for a specified period (often up to one year for partially filled containers), arrangements must be made for its disposal.

  • Contact your institution's Environmental Health & Safety (EH&S) office or the designated chemical safety officer to schedule a waste pickup.

  • Do not dispose of this compound waste down the drain or in the regular trash.[3] Evaporation of waste is also not an acceptable disposal method.[3]

  • The ultimate disposal method will be determined by the EH&S office or the waste disposal contractor and may include incineration, chemical treatment, or secure landfilling.[4]

Quantitative Data Summary

Since no specific quantitative hazard data for this compound was found, the following table provides general guidelines for hazardous waste accumulation that should be adhered to as a best practice.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Volume Limit Typically ≤ 55 gallons of non-acute hazardous waste[3]
Time Limit for Full Containers in SAA Must be removed within 3 days of being full
Time Limit for Partially Full Containers in SAA May remain for up to 1 year
Alcohol Content for Ignitable Waste Classification Product wastes containing > 10% alcohol

Experimental Protocols

As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes empty_container Empty Container? is_solid->empty_container No label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name - Constituents & % - Hazards - Date solid_waste->label_container liquid_waste Collect in Liquid Hazardous Waste Container liquid_waste->label_container empty_container->liquid_waste No rinse_container Triple Rinse with Suitable Solvent empty_container->rinse_container Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste rinse_container->dispose_container collect_rinsate->liquid_waste store_in_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_in_saa is_full Container Full or Storage Time Limit Reached? store_in_saa->is_full is_full->store_in_saa No contact_ehs Contact EH&S for Waste Pickup is_full->contact_ehs Yes final_disposal Professional Disposal (e.g., Incineration, Treatment) contact_ehs->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Imbricataflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like Imbricataflavone A. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices for handling flavonoids and similar research chemicals to provide essential safety and logistical information.[1] The guidance herein is based on general laboratory safety protocols and information from related compounds.

Personal Protective Equipment (PPE)

The primary defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[1] The level of PPE required is contingent on the specific task being performed. The following table summarizes the recommended PPE for handling this compound.

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields[2]- Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles[2]- Chemical-resistant apron- Double gloving (recommended when using organic solvents)
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's environmental health and safety officer for selection)

Table 1: Recommended PPE for Handling this compound.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from its arrival in the laboratory to its ultimate disposal is critical for minimizing risk.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store this compound in a cool, dry, and dark place, following the supplier's recommendations if available.[1]

2. Handling and Preparation:

  • Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[1]

  • Procedure:

    • Ensure the work area is clean and uncluttered before beginning.

    • Don the appropriate PPE as outlined in Table 1.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • Handle the powder carefully to minimize dust generation.[1]

    • When dissolving the compound, add the solvent to the powder slowly and carefully to prevent splashing.[1]

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.[1]

3. Disposal Plan: All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1]

  • Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable items in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.[1]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Goggles/Face Shield: Put on safety goggles or a face shield.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders and turning the sleeves inside out. Hang it in a designated area or dispose of it if it is disposable.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE_Workflow cluster_start cluster_task cluster_ppe cluster_action start Start: Handling This compound weighing Weighing Solid start->weighing Solid Form solution Preparing Solution start->solution Liquid Form ppe_basic Minimum PPE - Nitrile Gloves - Lab Coat - Safety Glasses weighing->ppe_basic ppe_splash Splash Hazard PPE - Chemical Goggles - Face Shield (optional) - Apron (optional) solution->ppe_splash aerosol Aerosolization Risk? ppe_aerosol Aerosol Hazard PPE - Fume Hood - Respiratory Protection (as needed) aerosol->ppe_aerosol Yes proceed Proceed with Experiment aerosol->proceed No ppe_basic->aerosol ppe_splash->aerosol ppe_aerosol->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.